molecular formula C9H20N2O B1328207 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine CAS No. 90796-54-6

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Cat. No.: B1328207
CAS No.: 90796-54-6
M. Wt: 172.27 g/mol
InChI Key: CQMVORYYVMMMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,7-10)8-11-3-5-12-6-4-11/h3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMVORYYVMMMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649228
Record name 2,2-Dimethyl-3-(morpholin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90796-54-6
Record name 2,2-Dimethyl-3-(morpholin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Structural Elucidation of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

[1]



Molecular Weight:1

Executive Summary

The structural validation of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine requires a distinct analytical strategy due to its gem-dimethyl core.[1] This structural feature creates a "singlet-rich" ¹H NMR spectrum by eliminating vicinal coupling along the propyl backbone, which can confuse automated assignment algorithms.[1] This guide outlines a manual elucidation protocol, synthesizing Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and multi-dimensional NMR (HSQC/HMBC) to definitively map the connectivity of the morpholine ring and primary amine to the quaternary carbon center.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before initiating spectral analysis, the compound's baseline properties must be established to verify sample integrity.[1]

PropertySpecificationAnalytical Relevance
IUPAC Name 2,2-Dimethyl-3-(morpholin-4-yl)propan-1-amineDefines connectivity logic.[1]
CAS Number 90796-54-6Reference standard tracking.[1][2]
Formula C

H

N

O
Basis for HRMS calculation.[1]
Physical State Viscous Liquid / Low-melting SolidHandling for IR (neat vs. KBr).[1]
Basicity Primary Amine (pK

~10)
Sample preparation (use CDCl

or CD

OD).[1]
Solubility Soluble in MeOH, CHCl

, DCM
NMR solvent selection.[1]

Synthetic Context & Impurity Profiling

Understanding the synthesis informs the impurity profile.[1] This molecule is typically derived via the reduction of 2,2-dimethyl-3-morpholinopropanenitrile or the amination of 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol (CAS 39067-47-5).[1]

Critical Impurities to Monitor:

  • Precursor Alcohol: Look for O-H stretch in IR without N-H scissoring.[1]

  • Dimerization Byproducts: Secondary amines formed during reductive amination.[1]

  • Morpholine: Residual starting material (check for free morpholine signals).[1]

SynthesisContextPrecursorPrecursor(Alcohol/Nitrile)ReactionReaction(Reductive Aminationor Reduction)Precursor->Reaction ReagentsCrudeCrude Amine(Mixture)Reaction->CrudePurificationPurification(Distillation/Chromatography)Crude->PurificationFinalTarget Analyte(CAS 90796-54-6)Purification->Final >98% Purity

Figure 1: Generalized synthetic workflow highlighting the origin of potential impurities.[1]

Analytical Strategy: The Elucidation Protocol

Mass Spectrometry (HRMS)

Objective: Confirm Molecular Formula.[1]

  • Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Theoretical [M+H]

    
    :  173.1654 m/z.[1]
    
  • Acceptance Criteria:

    
     < 5 ppm.
    
  • Fragmentation Insight: Expect a strong fragment at m/z 100 (morpholinomethyl cation, C

    
    H
    
    
    NO
    
    
    ) due to
    
    
    -cleavage relative to the morpholine nitrogen.[1]
Infrared Spectroscopy (FT-IR)

Objective: Confirm Functional Groups.

  • Primary Amine: Two weak bands at 3300–3400 cm

    
     (N-H stretch) and a scissoring band ~1600 cm
    
    
    .[1]
  • Morpholine Ether: Strong C-O-C stretch at 1100–1150 cm

    
    .[1]
    
  • Absence: No C=O (carbonyl) or C

    
    N (nitrile) bands should be present.[1]
    
Nuclear Magnetic Resonance (NMR)

This is the definitive step.[1] The gem-dimethyl group at position C2 acts as a "spectral wall," decoupling the C1 and C3 protons.[1]

¹H NMR (Proton) - Predicted in CDCl

PositionGroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
C2-Me -C(CH

)

-
0.85 – 0.95Singlet6HGem-dimethyl; shielded, no neighbors.[1]
C3-H -CH

-N(Morph)
2.15 – 2.25Singlet2HDeshielded by amine; no vicinal coupling.[1]
Morph-N N-CH

-
2.30 – 2.45Triplet/Mult4HMorpholine ring protons (N-side).[1]
C1-H -CH

-NH

2.50 – 2.60Singlet2HDeshielded by primary amine; no vicinal coupling.[1]
Morph-O O-CH

-
3.60 – 3.75Triplet/Mult4HMorpholine ring protons (O-side); most deshielded.[1]
-NH

-NH

1.5 – 2.0Broad Singlet2HExchangeable (D

O wash confirms).[1]

Critical Diagnostic: The presence of two distinct singlets (C1-H and C3-H) integrating to 2H each is the hallmark of the 2,2-dimethyl-1,3-disubstituted propane motif.[1] If these appear as doublets or triplets, the gem-dimethyl structure is incorrect.[1]

¹³C NMR (Carbon) - DEPT-135 Phased
  • Quaternary Carbon (C2): ~35-38 ppm (Does not appear in DEPT).[1]

  • Gem-Dimethyl: ~22-25 ppm (Positive in DEPT).[1]

  • C3 (CH

    
    -Morph):  ~65-68 ppm (Negative in DEPT).[1]
    
  • C1 (CH

    
    -NH
    
    
    ):
    ~50-55 ppm (Negative in DEPT).[1]
  • Morpholine Carbons: ~54 ppm (N-C) and ~67 ppm (O-C).[1]

Structural Connectivity Logic (2D NMR)

To prove the structure is not an isomer (e.g., a linear chain or alternative substitution), we use HMBC (Heteronuclear Multiple Bond Correlation).[1]

Key Correlations to Establish:

  • The Anchor: The Gem-dimethyl protons (0.9 ppm) must show HMBC correlations to:

    • The Quaternary Carbon (C2).[1]

    • The C1 Carbon (CH

      
      -NH
      
      
      ).[1]
    • The C3 Carbon (CH

      
      -Morph).[1]
      
  • The Morpholine Link: The C3 protons (singlet) must correlate to the Morpholine N-CH

    
     carbons.[1]
    

ConnectivityMapGemMeGem-Dimethyl(1H: ~0.9 ppm)QuatCQuaternary C2(13C: ~36 ppm)GemMe->QuatC Strong HMBCC1C1 (CH2-NH2)(1H: ~2.55 ppm)GemMe->C1 3-bond HMBCC3C3 (CH2-Morph)(1H: ~2.20 ppm)GemMe->C3 3-bond HMBCC1->QuatC ConnectivityMorphRingMorpholine Ring(N-CH2 / O-CH2)C3->MorphRing N-Linkage

Figure 2: HMBC Correlation Map. Arrows indicate key heteronuclear couplings required to confirm the backbone structure.

Detailed Experimental Protocol

Sample Preparation[1]
  • Solvent: Dissolve 10-15 mg of the amine in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: If the amine signals are broad due to exchange, add a drop of D

      
      O to collapse the NH
      
      
      signal or use DMSO-d
      
      
      to observe distinct NH protons.[1]
  • Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.[1]

Data Acquisition[1]
  • Run 1H NMR: 16 scans minimum. Optimize relaxation delay (d1 > 2s) to ensure accurate integration of the methyl singlet.

  • Run 13C NMR: 256 scans minimum.

  • Run HSQC: To assign protons to their specific carbons.

  • Run HMBC: To verify the quaternary center connectivity.

Validation Checklist

References

  • Santa Cruz Biotechnology. 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS 90796-54-6).[1][3] Product Data Sheet. Link[1][3][4]

  • PubChem. 2-(Morpholin-4-yl)propan-1-amine (Related Structural Analog Data). National Library of Medicine.[1] Link

  • ChemSynthesis. 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol (Precursor Data). Chemical Database. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons.[1] (Standard text for NMR prediction rules).

Technical Profile: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine , focusing on its molecular characteristics, synthetic pathways, and medicinal chemistry applications.

Executive Summary

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS: 90796-54-6) is a specialized diamine linker used in medicinal chemistry.[1][2] It features a gem-dimethyl substituted propyl chain connecting a solubilizing morpholine ring to a primary amine. This structural motif is strategically employed to exploit the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational flexibility, enhances metabolic stability by blocking


-oxidation, and improves the lipophilicity profile of drug candidates.

This guide details the physicochemical specifications, validated synthetic routes, and structural utility of this compound for researchers in drug discovery.

Physicochemical Specifications

The following data summarizes the core physical properties. The molecular weight is the critical stoichiometric factor for reagent calculations.

PropertyValueNotes
Molecular Weight 172.27 g/mol Average Mass
Monoisotopic Mass 172.1576 DaFor High-Res MS (M+H⁺: 173.165)
Molecular Formula C

H

N

O
CAS Number 90796-54-6
Appearance Colorless to pale yellow liquidHygroscopic amine
Predicted LogP 0.6 ± 0.3Moderate lipophilicity
pKa (Predicted) ~10.2 (Primary Amine)~7.8 (Morpholine)Diprotic base character
Boiling Point ~225°C (Predicted)@ 760 mmHg

Synthetic Architecture

Synthesis of this scaffold requires constructing the quaternary carbon center. The most efficient route utilizes a Mannich-type condensation followed by reduction.

Validated Synthetic Route (Mannich-Reductive Amination)

This pathway uses inexpensive commodity chemicals: Isobutyraldehyde, Formaldehyde, and Morpholine.

Step 1: Construction of the Quaternary Center (Mannich Reaction)

  • Reagents: Isobutyraldehyde, Formaldehyde (aq), Morpholine.

  • Mechanism: The enol of isobutyraldehyde attacks the iminium ion generated from formaldehyde and morpholine.

  • Intermediate: 2,2-Dimethyl-3-morpholinopropanal.[3][4][5]

Step 2: Reductive Amination

  • Reagents: Ammonia (NH

    
    ), H
    
    
    
    , Raney Nickel or Pd/C catalyst.
  • Process: The aldehyde intermediate is converted to the imine and immediately reduced to the primary amine.

Experimental Workflow Diagram

Synthesis Start Isobutyraldehyde (C4H8O) Reagents Morpholine + HCHO (Mannich Condensation) Start->Reagents Intermed Intermediate: 2,2-Dimethyl-3-morpholinopropanal Reagents->Intermed 90-100°C Step2 Reductive Amination (NH3 / H2 / Cat.) Intermed->Step2 Product Target: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine Step2->Product Yield: ~75-85%

Figure 1: Two-step industrial synthesis workflow starting from isobutyraldehyde.

Alternative Laboratory Route (From Alcohol)

For small-scale synthesis where the aldehyde is unstable or unavailable, the alcohol precursor (CAS 39067-47-5 ) is used:

  • Activation: 2,2-Dimethyl-3-morpholinopropan-1-ol + MsCl

    
     Mesylate.
    
  • Substitution: Mesylate + NaN

    
    
    
    
    
    Azide.
  • Reduction: Azide + H

    
    /Pd 
    
    
    
    Target Amine .

Medicinal Chemistry Utility

The Gem-Dimethyl Effect (Thorpe-Ingold)

The gem-dimethyl group at the C2 position is not merely a spacer; it exerts a profound conformational bias known as the Thorpe-Ingold effect .

  • Mechanism: The bulky methyl groups compress the internal bond angle (

    
    ), forcing the terminal amine and morpholine groups closer together or locking the chain into a specific rotamer.
    
  • Benefit: This pre-organization reduces the entropic penalty of binding to a protein target, potentially increasing potency.

Metabolic Stability

In standard propyl linkers, the


-carbons are susceptible to metabolic oxidation (P450-mediated).
  • Blockade: The quaternary carbon (gem-dimethyl) has no protons, completely blocking metabolic attack at this position.

  • Steric Shielding: The methyl groups sterically hinder access to the adjacent amine and morpholine nitrogen, prolonging half-life (

    
    ).
    

GemDimethyl Linear Linear Propyl Linker (High Flexibility) Gem Gem-Dimethyl Linker (Restricted Rotation) Linear->Gem Add 2x Methyl Effect Thorpe-Ingold Effect (Angle Compression) Gem->Effect Outcome Increased Potency & Metabolic Stability Effect->Outcome

Figure 2: Mechanistic impact of the gem-dimethyl substitution on linker properties.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following NMR signals are diagnostic:

  • ¹H NMR (CDCl

    
    , 400 MHz): 
    
    • 
      0.85-0.95 ppm (s, 6H):  Gem-dimethyl singlet (Critical purity marker).
      
    • 
      2.25 ppm (s, 2H):  CH
      
      
      
      adjacent to Morpholine.
    • 
      2.50 ppm (s, 2H):  CH
      
      
      
      adjacent to Amine.
    • 
      2.40 & 3.70 ppm (m, 8H):  Morpholine ring protons.
      
  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]

      
       peak at 173.2 m/z .
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 341570951, 2-(Morpholin-4-yl)propan-1-amine. Link

  • Santa Cruz Biotechnology. 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine Product Data Sheet. Link[1][2]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Link

  • ChemSynthesis. Synthesis and Properties of 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol (Precursor). Link

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

Sources

Technical Monograph: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Methodology, and Medicinal Utility

Executive Summary

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS: 90796-54-6) is a specialized diamine linker widely utilized in medicinal chemistry. It serves as a critical structural motif in the development of kinase inhibitors (e.g., ALK, EGFR targets) and GPCR ligands. Its value lies in the gem-dimethyl group, which introduces conformational restriction via the Thorpe-Ingold effect, enhancing ligand-target binding affinity while simultaneously improving metabolic stability by sterically shielding the amine functionality.

This guide provides a rigorous technical analysis of the molecule, detailing a self-validating synthetic protocol that circumvents the steric challenges inherent to neopentyl systems.

Part 1: Structural Analysis & Pharmacophore Properties
1.1 The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The defining feature of this molecule is the quaternary carbon at position 2. In linear alkyl chains, rotation around C-C bonds is free, leading to a high entropic cost when the molecule must adopt a specific conformation to bind a protein pocket.

The introduction of the gem-dimethyl group restricts these bond rotations. This pre-organization of the molecule into a "reactive" or "binding-competent" conformation reduces the entropic penalty of binding (


), thereby improving the overall free energy of binding (

).
  • Metabolic Shielding: The bulky methyl groups also impede the approach of metabolic enzymes (e.g., Cytochrome P450s) to the adjacent methylene groups, extending the in vivo half-life of drugs incorporating this linker.

1.2 The Morpholine Moiety

The morpholine ring acts as a solubilizing group. Its moderate basicity (


) allows for protonation at physiological pH, improving aqueous solubility without acting as a harsh base that might cause toxicity.
Part 2: Strategic Synthesis

The Challenge: A naive retrosynthetic approach might suggest a direct


 displacement of a halide (e.g., 3-chloro-2,2-dimethylpropan-1-amine) by morpholine. However, the carbon carrying the leaving group is neopentyl  (adjacent to a quaternary center). Neopentyl halides are notoriously unreactive in 

reactions due to severe steric hindrance.

The Solution: A convergent Mannich Condensation followed by Reductive Amination . This route builds the sterically crowded C-C bond via a highly reactive iminium intermediate, bypassing the kinetic barriers of


 displacement.
2.1 Reaction Scheme Visualization

The following diagram illustrates the optimized synthetic pathway and the steric logic avoiding the neopentyl trap.

SynthesisPath Isobutyraldehyde Isobutyraldehyde (Starting Material) Intermediate Aldehyde Intermediate (2,2-dimethyl-3-morpholinopropanal) Isobutyraldehyde->Intermediate Mannich Condensation (Acid Cat., 90°C) Formaldehyde Formaldehyde Formaldehyde->Intermediate Mannich Condensation (Acid Cat., 90°C) Morpholine Morpholine Morpholine->Intermediate Mannich Condensation (Acid Cat., 90°C) Target TARGET MOLECULE (2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine) Intermediate->Target Reductive Amination (NH4OAc, NaBH3CN) Trap AVOID: Neopentyl Halide Route (Sterically Hindered SN2) Trap->Target Low Yield / Fail

Caption: Optimized synthetic route bypassing the neopentyl substitution barrier via Mannich condensation.

2.2 Detailed Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyl-3-morpholinopropanal (Mannich Base)

  • Reagents: Isobutyraldehyde (1.0 eq), Morpholine (1.0 eq), Formaldehyde (37% aq, 1.1 eq).

  • Solvent: Ethanol or Isopropanol.

  • Catalyst: Conc. HCl (0.1 eq).

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve morpholine and isobutyraldehyde in ethanol.

  • Addition: Add formaldehyde solution dropwise followed by the acid catalyst.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Mechanism: The morpholine and formaldehyde form a reactive iminium ion, which is then attacked by the enol of isobutyraldehyde.

  • Workup: Concentrate in vacuo. Basify with sat.

    
    . Extract with Dichloromethane (DCM).
    
  • Validation (TLC): Monitor disappearance of isobutyraldehyde. The product is an oil.

Step 2: Reductive Amination to Target Amine

  • Reagents: Aldehyde intermediate (from Step 1), Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq).
  • Solvent: Methanol (MeOH).

  • Imine Formation: Dissolve the aldehyde in MeOH. Add

    
     and stir at room temperature for 1 hour to form the imine in situ.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise. (Caution: HCN generation possible; use a vented hood).
    
  • Quench: After 12 hours, quench with 1N HCl to decompose excess hydride and hydrolyze boron complexes.

  • Purification: Basify to pH >12 with NaOH pellets. Extract with DCM. The amine will partition into the organic phase.

  • Salt Formation: For storage, convert to the dihydrochloride salt by bubbling HCl gas through an ether solution of the amine.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

Analytical MethodExpected Signal / CharacteristicStructural Assignment
1H NMR (CDCl3)

0.95 (s, 6H)
Gem-dimethyl protons (

)

2.25 (s, 2H)
Methylene adjacent to Morpholine (

)

2.45 (t, 4H)
Morpholine ring protons (adjacent to N)

2.55 (s, 2H)
Methylene adjacent to Amine (

)

3.65 (t, 4H)
Morpholine ring protons (adjacent to O)
13C NMR ~23-25 ppmGem-dimethyl carbons
~35 ppmQuaternary carbon
~50 ppmMethylene carbons (

)
~67 ppmMorpholine ether carbons (

)
Mass Spec (ESI)


Molecular Ion (Calc MW: 172.27)
Part 4: Applications in Drug Discovery

This amine is primarily used as a "building block" to introduce the morpholine solubilizing group with a defined spatial orientation.

Workflow Integration:

  • Amide Coupling: Reacted with carboxylic acid cores (e.g., benzoic acids, heteroaromatic acids) using HATU/DIPEA to form stable amides.

  • Urea Formation: Reacted with isocyanates to form urea linkers.

Case Study Context: In the development of ALK inhibitors (e.g., analogs of Alectinib or Ceritinib), the solubilizing tail is crucial for oral bioavailability. The 2,2-dimethyl spacer prevents the "floppiness" of a straight propyl chain, locking the morpholine into a position where it can interact with solvent waters at the rim of the ATP-binding pocket, rather than folding back to clash with the protein surface.

References
  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1] [2]

  • Santa Cruz Biotechnology. (n.d.). 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS 90796-54-6) Product Data.

  • PubChem. (2025).[3][4] 2-(Morpholin-4-yl)propan-1-amine Compound Summary. National Library of Medicine.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

An In-Depth Technical Guide to 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine Core

The 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine scaffold represents a unique and promising starting point for the development of novel small molecule therapeutics. This structure combines several key features that are highly advantageous in medicinal chemistry. The morpholine ring is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The neopentyl-like backbone introduces a degree of steric hindrance that can influence ligand-receptor interactions and metabolic susceptibility. Finally, the primary amine functionality serves as a crucial handle for further chemical modifications, allowing for the exploration of a wide range of analogs and derivatives.

This in-depth technical guide provides a comprehensive overview of the synthesis of the core 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine molecule, strategies for the preparation of its analogs and derivatives, and an exploration of its potential biological activities based on the known pharmacology of structurally related compounds. Detailed experimental protocols are provided to enable researchers to readily apply these methods in their own laboratories.

Synthesis of the Core Scaffold: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

The synthesis of the target compound, 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine, can be efficiently achieved through a three-step sequence starting from readily available commercial reagents. The overall synthetic strategy is outlined below.

Synthesis_Workflow reagents1 Isobutyraldehyde + Formaldehyde step1 Step 1: Aldol Condensation reagents1->step1 intermediate1 2,2-Dimethyl-3-hydroxypropanal step1->intermediate1 step2 Step 2: Mannich Reaction intermediate1->step2 Morpholine, Formaldehyde intermediate1->step2 intermediate2 2,2-Dimethyl-3-morpholin-4-ylpropanal step2->intermediate2 step3 Step 3: Reductive Amination intermediate2->step3 Ammonia, Reducing Agent intermediate2->step3 final_product 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine step3->final_product

Figure 1: Proposed synthetic workflow for 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine.

Step 1: Synthesis of 2,2-Dimethyl-3-hydroxypropanal (Hydroxypivaldehyde)

The initial step involves the synthesis of the key precursor, 2,2-dimethyl-3-hydroxypropanal. This is achieved via an aldol condensation reaction between isobutyraldehyde and formaldehyde.

Experimental Protocol:

A detailed protocol for the synthesis of 2,2-dimethyl-3-hydroxypropanal has been described in the patent literature.[1] In a typical procedure, isobutyraldehyde and an aqueous solution of formaldehyde are reacted in the presence of a base catalyst.

  • To a stirred solution of aqueous formaldehyde (1.3 equivalents), add isobutyraldehyde (1.0 equivalent).

  • Slowly add a catalytic amount of a suitable base (e.g., triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) at room temperature.[2]

  • After the initial reaction, warm the mixture to approximately 50°C and maintain for 1 hour to ensure complete conversion.[2]

  • Upon completion, cool the reaction mixture and add deionized water to precipitate the product.[2]

  • Filter the solid product and wash with cold water to afford 2,2-dimethyl-3-hydroxypropanal.

Step 2: Synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropanal

The second step involves the introduction of the morpholine moiety via a Mannich-type reaction. This reaction condenses the enolizable aldehyde, 2,2-dimethyl-3-hydroxypropanal, with formaldehyde and morpholine to form the desired morpholin-substituted aldehyde.

Experimental Protocol:

The Mannich reaction is a classic method for the aminomethylation of carbonyl compounds.[3][4]

  • Prepare a solution of morpholine (1.1 equivalents) in a suitable solvent such as ethanol or water.

  • To this solution, add aqueous formaldehyde (1.1 equivalents) and stir at room temperature.

  • Slowly add 2,2-dimethyl-3-hydroxypropanal (1.0 equivalent) to the reaction mixture.

  • Acidify the mixture with a catalytic amount of hydrochloric acid and heat to reflux for several hours until the reaction is complete, as monitored by TLC.

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-dimethyl-3-morpholin-4-ylpropanal, which can be purified by column chromatography.

Step 3: Synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

The final step is the conversion of the aldehyde to the primary amine via reductive amination. This is a versatile and widely used method for the synthesis of amines.[5][6]

Experimental Protocol:

  • Dissolve 2,2-dimethyl-3-morpholin-4-ylpropanal (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reagent for this transformation.[7] Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water and remove the solvent under reduced pressure.

  • Adjust the pH of the aqueous residue to basic with NaOH and extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to give the crude product.

  • Purify the final compound, 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine, by distillation or column chromatography.

Strategies for Analog and Derivative Synthesis

The 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine core offers multiple points for chemical modification to generate a library of analogs and derivatives for structure-activity relationship (SAR) studies.

Analog_Synthesis core 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine modification_point1 Primary Amine (N-alkylation, acylation, sulfonylation, etc.) core->modification_point1 Derivatization modification_point2 Morpholine Ring (substitution on the ring) core->modification_point2 Analog Synthesis modification_point3 Neopentyl Backbone (modification of gem-dimethyl group) core->modification_point3 Analog Synthesis

Figure 2: Key modification points for analog and derivative synthesis.

Derivatization of the Primary Amine

The primary amine is the most accessible functional group for derivatization. Standard organic transformations can be employed to generate a wide array of derivatives:

  • N-Alkylation/Arylation: Reaction with alkyl or aryl halides, or reductive amination with other aldehydes or ketones.

  • Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Modification of the Morpholine Ring

Analogs with substitutions on the morpholine ring can be synthesized by starting with appropriately substituted morpholine precursors in the Mannich reaction (Step 2). A variety of substituted morpholines are commercially available or can be synthesized.

Modification of the Neopentyl Backbone

Modification of the gem-dimethyl group is more challenging and would likely require a different synthetic approach, potentially starting from a different α-branched aldehyde in the initial aldol condensation.

Potential Biological Activities and Screening Strategies

While no specific biological activities have been reported for 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine in the public domain, the structural motifs present in the molecule suggest several potential therapeutic areas for investigation.

Table 1: Potential Biological Targets and Relevant Assays

Structural MotifPotential Biological Target(s)Suggested In Vitro Assays
Morpholine Kinases, GPCRs, Ion ChannelsKinase inhibition assays, Radioligand binding assays, Electrophysiology
Hindered Amine Proteases, TransferasesEnzyme inhibition assays
Overall Structure CNS receptors (e.g., serotonin, dopamine)Receptor binding assays, Functional assays (e.g., calcium mobilization)
CytotoxicityCell viability assays (e.g., MTT, CellTiter-Glo) against cancer cell lines

The morpholine moiety is a common feature in many biologically active compounds, including kinase inhibitors. The overall lipophilicity and basicity of the molecule suggest potential for interaction with targets in the central nervous system (CNS). The sterically hindered nature of the neopentyl group could confer selectivity for certain enzyme or receptor binding pockets.

Based on these considerations, a primary screening cascade for analogs and derivatives of 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine could include a panel of kinase assays, receptor binding assays for common CNS targets, and general cytotoxicity screening against a panel of cancer cell lines.

Conclusion

The 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine scaffold presents a compelling starting point for the design and synthesis of novel bioactive molecules. Its straightforward synthesis from inexpensive starting materials, coupled with multiple avenues for chemical diversification, makes it an attractive core for medicinal chemistry campaigns. The insights provided in this technical guide, including detailed synthetic strategies and potential biological applications, are intended to empower researchers to explore the therapeutic potential of this promising class of compounds.

References

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (n.d.). Retrieved February 2, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal - Google Patents. (n.d.).
  • Baghdad Science Journal Vol.12(4)2015 - Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (n.d.). Retrieved February 2, 2026, from [Link]

  • Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents. (n.d.).
  • Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018, September 21). Retrieved February 2, 2026, from [Link]

  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Retrieved February 2, 2026, from [Link]

  • Reductive Amination // Acetylation Experiment 3 - AMyD. (n.d.). Retrieved February 2, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved February 2, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved February 2, 2026, from [Link]

  • Propanenitrile, 2,2-dimethyl- - the NIST WebBook. (n.d.). Retrieved February 2, 2026, from [Link]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile - NIH. (2022, December 3). Retrieved February 2, 2026, from [Link]

  • Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives | Central Asian Journal of Medical and Natural Science. (2023, September 11). Retrieved February 2, 2026, from [Link]

  • Mannich reaction - ChemTube3D. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved February 2, 2026, from [Link]

  • US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents. (n.d.).
  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (n.d.). Retrieved February 2, 2026, from [Link]

  • Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the discovery, chemical utility, and synthetic application of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS 90796-54-6), a critical pharmacophore linker utilized in high-value kinase inhibitors.[1]

From Reagent to Resiliency: The Gem-Dimethyl Linker in Kinase Inhibition[1]

Executive Summary

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is a specialized diamine building block primarily recognized as the strategic side-chain precursor for Ralimetinib (LY2228820) , a potent p38 mitogen-activated protein kinase (MAPK) inhibitor.[1][2][3][4]

In modern medicinal chemistry, this molecule represents a textbook application of the Gem-Dimethyl Effect (Thorpe-Ingold Effect) combined with a solubilizing morpholine tail.[1] Its discovery and utilization were driven by the need to solve two notorious problems in drug development: metabolic instability of linear alkyl chains and poor oral bioavailability of flat, heteroaromatic kinase inhibitors.[1]

Key Technical Parameters:

Parameter Data
CAS Number 90796-54-6
IUPAC Name 2,2-Dimethyl-3-(morpholin-4-yl)propan-1-amine
Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Primary Application Side-chain installation for Ralimetinib (p38 MAPK Inhibitor)

| Key Structural Motif | Neopentyl backbone (Gem-dimethyl) + Morpholine |[1]

Chemical Pedigree & Rational Design

The selection of this specific amine over a simple linear chain (e.g., 3-morpholinopropylamine) is not arbitrary; it is a calculated optimization decision grounded in physical organic chemistry.[1]

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The central quaternary carbon (C2) bearing two methyl groups introduces the Gem-Dimethyl Effect .[1]

  • Conformational Restriction: The bulky methyl groups restrict the rotation of the carbon backbone, pre-organizing the molecule into a conformation that favors cyclization or specific binding interactions.[1] In the context of Ralimetinib, this reduces the entropic penalty of binding to the kinase ATP pocket.[1]

  • Metabolic Blockade: Linear alkyl chains are susceptible to rapid oxidation (hydroxylation) by Cytochrome P450 enzymes.[1] The quaternary carbon at the

    
    -position relative to the amine blocks 
    
    
    
    -oxidation, significantly extending the half-life (
    
    
    ) of the parent drug.[1]
The Morpholine Pharmacophore

The morpholine ring serves a dual purpose:

  • Solubility: It acts as a polar, basic handle (pKa ~8.3), improving aqueous solubility at physiological pH, which is critical for oral absorption.[1]

  • Solvent Exposure: In the p38 MAPK binding mode, the morpholine tail typically extends towards the solvent front, interacting with water molecules rather than burying itself in the hydrophobic pocket, thus maintaining potency while improving physicochemical properties.[1]

Synthetic Protocols

The synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine must avoid the formation of bis-alkylated byproducts.[1] The most robust industrial route utilizes a Mannich-type condensation followed by reduction, or a displacement strategy starting from neopentyl glycol derivatives.[1]

Protocol A: The "Mannich-Reductive" Route (Scalable)

This route is preferred for large-scale preparation due to the availability of cheap starting materials: Isobutyraldehyde, Formaldehyde, and Morpholine.[1]

Step 1: Mannich Condensation [1]

  • Reagents: Isobutyraldehyde (1.0 eq), Morpholine (1.0 eq), Formaldehyde (37% aq, 1.1 eq).[1]

  • Conditions: Reflux in ethanol or toluene with a catalytic amount of acid (p-TsOH) for 4–6 hours.

  • Mechanism: The morpholine attacks the formaldehyde to form an iminium ion, which then undergoes electrophilic addition to the enol of isobutyraldehyde.[1]

  • Intermediate: 2,2-Dimethyl-3-morpholinopropanal.[1][5][6]

Step 2: Reductive Amination

  • Reagents: 2,2-Dimethyl-3-morpholinopropanal, Ammonia (anhydrous or methanolic), Hydrogen gas (

    
    ).[1]
    
  • Catalyst: Raney Nickel or Pd/C (5%).

  • Procedure:

    • Charge the autoclave with the aldehyde intermediate and methanolic ammonia (excess, ~5–10 eq).[1]

    • Add catalyst (5 wt%).[1]

    • Pressurize with

      
       (50–100 psi) and heat to 60–80°C for 12 hours.
      
    • Workup: Filter catalyst, concentrate filtrate, and distill under reduced pressure.

  • Yield: Typically >85% overall.

Protocol B: The "Neopentyl Glycol" Displacement Route (Laboratory Scale)

Useful when high-pressure hydrogenation equipment is unavailable.[1]

  • Starting Material: 3-Bromo-2,2-dimethylpropan-1-ol.[1]

  • Amination: React with Morpholine (2.0 eq) in acetonitrile at reflux (

    
     base) to yield 2,2-dimethyl-3-morpholinopropan-1-ol.
    
  • Activation: Convert the alcohol to a mesylate (MsCl, TEA, DCM).

  • Azidation: Displace mesylate with Sodium Azide (

    
    ) in DMF at 80°C.
    
  • Reduction: Staudinger reduction (

    
    , 
    
    
    
    ) or hydrogenation to yield the final amine.[1]

Application Case Study: Synthesis of Ralimetinib

The primary utility of this amine is the synthesis of Ralimetinib.[1] The synthesis is convergent , coupling the amine to a nitropyridine core before cyclization.[1]

Reaction Workflow
  • SNAr Displacement:

    • Substrate: 2-Chloro-3-nitropyridine.[1]

    • Nucleophile: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine.[1][6]

    • Conditions: TEA, Ethanol, Reflux.[1]

    • Result: The amine selectively displaces the 2-chloro group (activated by the 3-nitro group) to form N-(2,2-dimethyl-3-morpholinopropyl)-3-nitropyridin-2-amine .[1]

  • Nitro Reduction:

    • Conditions:

      
      , Pd/C or Fe/NH4Cl.[1]
      
    • Result: Formation of the vicinal diamine (pyridine-2,3-diamine derivative).[1]

  • Imidazo[4,5-b]pyridine Formation:

    • Reagent: Cyanogen Bromide (CNBr).[1]

    • Result: Cyclization to form the 2-amino-3-substituted-imidazo[4,5-b]pyridine core.[1]

  • Final Coupling:

    • The complex imidazole tail (5-[2-tert-butyl...]) is typically installed via a palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the 6-position or constructed prior to the final cyclization depending on the specific patent generation.[1]

Visualization: Synthesis Logic

Ralimetinib_Synthesis Figure 1: Convergent Synthesis of Ralimetinib utilizing the Amine Linker Amine 2,2-Dimethyl-3-morpholin- 4-ylpropan-1-amine (CAS 90796-54-6) Intermediate1 N-Alkylated Nitropyridine Amine->Intermediate1 SNAr Displacement (TEA, EtOH) ChloroPyridine 2-Chloro-3-nitropyridine ChloroPyridine->Intermediate1 Diamine Pyridine-2,3-diamine Derivative Intermediate1->Diamine Reduction (H2, Pd/C) CyclizedCore Imidazo[4,5-b]pyridine Core Diamine->CyclizedCore Cyclization (CNBr) Ralimetinib Ralimetinib (LY2228820) CyclizedCore->Ralimetinib Suzuki Coupling / Functionalization

Figure 1: The amine (blue) serves as the nucleophile in the initial step, installing the stable linker early in the synthesis.[1]

Mechanism of Action & Signaling Pathway

Ralimetinib targets p38 MAPK (


 and 

isoforms)
.[1][3][7][8] The 2,2-dimethyl-3-morpholinopropyl tail does not bind deep in the ATP pocket but extends out towards the solvent, stabilizing the kinase in an inactive conformation or preventing ATP access.[1]
Pathway Logic

p38 MAPK is a central node in the inflammatory response and cell cycle checkpoints.[1] Inhibition prevents the phosphorylation of downstream effectors like MK2 (MAPKAPK2), which stabilizes mRNA of pro-inflammatory cytokines (TNF


, IL-6).[1]

p38_Pathway Figure 2: p38 MAPK Signaling Cascade and Intervention Point Stress Cellular Stress / Cytokines (UV, LPS, TNF) MAP3K MAP3K (TAK1, ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Ralimetinib) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylation HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Cytokines Cytokine mRNA Stabilization (TNF-a, IL-6) MK2->Cytokines Inhibitor Ralimetinib (LY2228820) Inhibitor->p38 Inhibits

Figure 2: Ralimetinib blocks the cascade at the p38 node, preventing the activation of MK2 and subsequent cytokine release.[1]

References

  • Patnaik, A., et al. (2016).[1][2][3] "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research, 22(5), 1095–1102.[1][2][3]

  • Mader, M. M., et al. (2008).[1] "Imidazolyl Benzimidazoles and Imidazo[4,5-b]pyridines as Potent p38alpha MAP Kinase Inhibitors with Excellent in Vivo Antiinflammatory Properties."[1][9] Bioorganic & Medicinal Chemistry Letters, 18(1), 179-183.[1]

  • Eli Lilly and Company. (2005).[1] "Inhibitors of p38 Kinase."[1][2][3][10][7][8][9] U.S. Patent 2005/0267148 A1.[1] (Describes the synthesis of LY2228820 and the intermediate amine).

  • Guide to Pharmacology. "Ralimetinib Ligand Page." IUPHAR/BPS.[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11539025, Ralimetinib."[1] PubChem.

Sources

Technical Safety Guide: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and storage protocols for 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS 90796-54-6).[1][2] It is designed for researchers and safety officers requiring rigorous, field-proven methodologies for managing this corrosive building block in drug discovery workflows.[1][2]

CAS Registry Number: 90796-54-6 Formula: C


H

N

O Molecular Weight: 172.27 g/mol Synonyms: 3-Morpholino-2,2-dimethylpropylamine; 4-(3-Amino-2,2-dimethylpropyl)morpholine[1][2]

Physicochemical Profile & Hazard Identification

Chemical Identity & Properties

This compound is a functionalized primary amine incorporating a morpholine ring.[1][2] The gem-dimethyl group at the


-position provides steric bulk, potentially increasing lipophilicity and metabolic stability compared to linear analogs.[1][2]
PropertyValue / CharacteristicTechnical Note
Physical State Liquid (Viscous)Expect high viscosity due to H-bonding capability.[1][2]
Basicity (pKa) ~10.0–10.5 (Estimated)Strong base; primary amine is the dominant basic center.[1][2]
Hygroscopicity HighRapidly absorbs atmospheric H

O and CO

(carbamate formation).[1][2]
Solubility Organic solvents, WaterMiscible with MeOH, DCM, DMSO.[2] Exothermic reaction with water.[1][2]
Appearance Colorless to pale yellowDarkens upon oxidation/air exposure.[1][2]
GHS Hazard Classification (Read-Across Analysis)

Based on structural analogs (e.g., N-(3-Aminopropyl)morpholine) and functional group reactivity.[1][2]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2][3]

  • Serious Eye Damage (Category 1): Irreversible corneal damage possible upon contact.[1][2]

  • Acute Toxicity (Oral/Dermal): Harmful if swallowed or in contact with skin.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (alkaline vapors).[1][2]

Safety Engineering & PPE Selection

The "Barrier of Entry" Protocol

Handling corrosive amines requires a multi-layered defense strategy. Do not rely solely on a fume hood.[1][2]

Glove Selection Logic: Primary amines can permeate standard latex and thin nitrile rapidly.[1][2]

  • Routine Handling (<10 mL): Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.[1][2]

  • Bulk Transfer (>100 mL): Butyl Rubber or Silver Shield™ laminate gloves are required due to superior resistance to amine permeation.[1][2]

Respiratory Protection:

  • Standard: Handle strictly within a certified chemical fume hood (Face velocity: 80–100 fpm).[1][2]

  • Spill/Emergency: Full-face respirator with ABEK (Ammonia/Amine/Organic Vapor) cartridges.[1][2]

Visualization: PPE Decision Logic

The following logic tree dictates the required safety setup based on operational scale.

SafetyLogic Start Operational Scale Assessment SmallScale < 10 mL (Analytical/Screening) Start->SmallScale MedScale 10 - 100 mL (Synthesis) Start->MedScale LargeScale > 100 mL (Scale-Up) Start->LargeScale PPE_Level1 PPE Level 1: Lab Coat, Safety Glasses, Double Nitrile Gloves SmallScale->PPE_Level1 PPE_Level2 PPE Level 2: + Face Shield, + Chemical Apron MedScale->PPE_Level2 PPE_Level3 PPE Level 3: + Butyl Rubber Gloves, + Tyvek Sleeve Covers LargeScale->PPE_Level3 Control_Hood Engineering: Standard Fume Hood PPE_Level1->Control_Hood PPE_Level2->Control_Hood Control_Glovebox Engineering: Schlenk Line or Glovebox (Recommended for Purity) PPE_Level3->Control_Glovebox Minimize Exposure

Figure 1: Risk-based PPE and engineering control selection logic.[1][2]

Storage & Handling Protocols

Inert Atmosphere Management

Primary amines react with atmospheric CO


 to form carbamate salts, appearing as a white crust on the container rim.[1][2] This compromises stoichiometry in synthesis.[1][2]
  • Protocol: Always store under an inert atmosphere (Argon or Nitrogen).[1][2]

  • Seal: Use Parafilm® or Teflon tape over the cap after purging the headspace.[1][2]

  • Temperature: Store at 2–8°C to retard oxidation (N-oxide formation).[1][2]

Transfer Methodology (Syringe Technique)

To prevent exposure and contamination:

  • Purge: Insert a long needle connected to an inert gas line into the source bottle.[1][2]

  • Vent: Insert a short "bleed" needle to allow pressure equalization.[1][2]

  • Draw: Use a luer-lock syringe (glass or chemically resistant plastic) to withdraw the liquid.[1][2]

  • Transfer: Dispense directly into the reaction vessel (also under inert gas).

  • Clean: Immediately rinse the syringe with dilute acetic acid or acetone before removing it from the hood.[1][2]

Emergency Response & Spill Management

Decontamination Chemistry

Water alone is insufficient for cleaning amine spills as it creates a caustic alkaline solution.[1][2]

  • Neutralizing Agent: Dilute Citric Acid (5%) or Acetic Acid (5%).[1][2]

  • Mechanism: Converts the volatile, corrosive free base into a non-volatile, water-soluble salt (citrate or acetate).[1][2]

Spill Workflow

Scenario: 50 mL spill inside a fume hood.

  • Isolate: Lower sash immediately. Alert nearby personnel.

  • Neutralize: Gently pour 5% Citric Acid over the spill, working from the edges inward to prevent spreading.[1][2] Caution: Exothermic reaction.

  • Absorb: Use vermiculite or chemical absorbent pads once the reaction cools.[1][2]

  • Disposal: Collect as hazardous chemical waste (Basic/Organic).[1][2]

Visualization: Emergency Response Algorithm

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Lab (If outside hood) Assess->Evacuate Large/Uncontained Contain Isolate in Hood Assess->Contain Contained Neutralize Apply Weak Acid (Citric/Acetic) Contain->Neutralize VerifypH Check pH (Target 6-8) Neutralize->VerifypH VerifypH->Neutralize Still Basic Clean Absorb & Dispose VerifypH->Clean pH Neutral

Figure 2: Step-by-step decision matrix for neutralizing amine spills.

Waste Disposal & Environmental Compliance

  • Classification: Hazardous Waste (Corrosive, Basic, Organic).[1][2]

  • Segregation: Do NOT mix with acidic waste streams (risk of violent exotherm) or oxidizing agents (risk of fire/explosion).[1][2]

  • Labeling: Clearly mark as "Alkaline Organic Waste" with constituents listed.

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers (aluminum) which may corrode.[1][2]

References

  • PubChem. 2-(Morpholin-4-yl)propan-1-amine Compound Summary (Structural Analog). [Link][1][2]

  • ECHA (European Chemicals Agency). Registration Dossier: Morpholine derivatives and skin corrosion classifications. [Link][1][2]

Sources

Theoretical & Practical Analysis: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the theoretical and practical properties of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine , structured for researchers and drug development professionals.

Strategic Utility in Medicinal Chemistry & Linker Design [1][2][3]

Executive Summary

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS: 90796-54-6) represents a specialized structural motif in modern drug discovery, often utilized to modulate physicochemical properties and metabolic stability.[1][2][3][4][5] Unlike simple aliphatic amines, this compound integrates a gem-dimethyl group, which introduces significant conformational restriction via the Thorpe-Ingold effect, and a morpholine moiety, a privileged pharmacophore for solubility enhancement.[2][3]

This guide analyzes the compound’s theoretical utility as a "solubilizing linker" and "metabolic shield," providing a validated theoretical framework for its synthesis, reactivity, and application in Fragment-Based Drug Discovery (FBDD).[1][2][3]

Part 1: Molecular Architecture & Physicochemical Profile[1][2][3]

The compound is defined by three distinct functional zones: the nucleophilic primary amine (Head), the sterically demanding gem-dimethyl tether (Body), and the solubilizing morpholine ring (Tail).[1][2][3]

Quantitative Property Matrix

The following theoretical and calculated properties define the compound's behavior in biological systems.

PropertyValue (Calc.)Theoretical Implication
Molecular Formula C₉H₂₀N₂OLow molecular weight fragment (<200 Da).[1][2][3]
Molecular Weight 172.27 g/mol Ideal for FBDD; leaves mass "room" for ligand growth.[1][2][3]
cLogP ~0.2 – 0.6Amphiphilic.[1][2][3] Low enough for solubility, high enough for permeability.[1][2][3]
pKa (Primary Amine) ~10.2Highly basic; primary protonation site at physiological pH.[1][2][3]
pKa (Morpholine N) ~8.3Secondary protonation site; buffers lysosomal accumulation.[1][2][3]
Topological PSA ~38 ŲExcellent membrane permeability predictor (<140 Ų).[1][2][3]
Rotatable Bonds 3Restricted. Gem-dimethyl limits gauche/anti conformer transitions.
The Gem-Dimethyl Effect (Theoretical Impact)

The 2,2-dimethyl substitution is not merely structural; it is thermodynamic.[1][2][3]

  • Entropic Benefit: By restricting the rotational freedom of the propyl chain, the gem-dimethyl group reduces the entropic penalty upon binding to a protein target.[1][2][3] This can theoretically increase binding affinity by 0.5–1.5 kcal/mol compared to the unsubstituted propyl analog.[1][2][3]

  • Metabolic Shielding: The steric bulk prevents Cytochrome P450 enzymes from accessing the β-carbon, blocking a common metabolic soft spot (β-oxidation or hydroxylation).[1][2][3]

Part 2: Synthetic Pathways & Process Optimization

The synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine poses a challenge due to the steric hindrance of the gem-dimethyl group.[1][2][3] A Mannich-type condensation followed by Reductive Amination is the most atom-economical theoretical route.[1][2][3]

Strategic Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start1 Isobutyraldehyde Reagent1 Mannich Condensation (Acid Cat., 90°C) Start1->Reagent1 Start2 Morpholine Start2->Reagent1 Start3 Formaldehyde Start3->Reagent1 Inter Intermediate: 2,2-Dimethyl-3-morpholinopropanal Reagent2 Reductive Amination (NH3, H2, Ra-Ni) Inter->Reagent2 Reagent1->Inter C-C Bond Formation Product Target: 2,2-Dimethyl-3-morpholin- 4-ylpropan-1-amine Reagent2->Product Aldehyde Reduction

Figure 1: Proposed atom-economical synthesis via Mannich condensation of isobutyraldehyde, formaldehyde, and morpholine, followed by reductive amination.[1][2][3]

Protocol Causality
  • Mannich Condensation: We select isobutyraldehyde because it contains a single active

    
    -proton.[1][2][3] Reaction with formaldehyde and morpholine creates the quaternary carbon center in one step.[1][2][3]
    
    • Critical Control: Temperature must be controlled to prevent polymerization of formaldehyde.[1][2][3]

  • Reductive Amination: Converting the intermediate aldehyde to the amine requires ammonia and a reducing agent.[1][2][3]

    • Selection:Raney Nickel (Ra-Ni) is preferred over borohydrides for industrial scalability, though NaBH₃CN is superior for small-scale selectivity to avoid reducing the morpholine ring (though morpholine is generally stable).[1][2][3]

Part 3: Reactivity & Functionalization[1][2][3]

Nucleophilicity Hierarchy

The molecule contains two nitrogen centers with distinct reactivity profiles:[1][2][3]

  • Primary Amine (N1): Unhindered, highly nucleophilic.[1][2][3] Reacts readily with acyl chlorides, isocyanates, and activated esters.[1][2][3]

  • Morpholine Nitrogen (N4): Tertiary, sterically encumbered, and electronically deactivated by the ether oxygen (inductive effect).[1][2][3]

Self-Validating Experiment: To confirm selective functionalization of N1, react the compound with 1 equivalent of Boc-anhydride at 0°C. The product should be exclusively the N1-Boc derivative due to the massive steric difference and nucleophilicity gap.[1][2][3]

Application as a Linker

In Antibody-Drug Conjugates (ADCs) or PROTACs, this motif serves as a "short, rigid, hydrophilic spacer."[1][2][3]

  • Solubility: The morpholine oxygen accepts hydrogen bonds, offsetting the lipophilicity of the gem-dimethyl group.[1][2][3]

  • Stability: The lack of

    
    -hydrogens (relative to the amine) prevents Hofmann elimination pathways during degradation studies.[1][2][3]
    

Part 4: Experimental Protocols

Synthesis of 2,2-Dimethyl-3-morpholinopropanal (Precursor)[1][2][3]
  • Reagents: Isobutyraldehyde (1.0 eq), Morpholine (1.0 eq), Paraformaldehyde (1.1 eq), HCl (cat).[1][2][3]

  • Procedure:

    • Dissolve paraformaldehyde in morpholine (exothermic).[1][2][3]

    • Add isobutyraldehyde dropwise at reflux.

    • Validation: Monitor disappearance of aldehyde peak via GC-MS.

    • Reflux for 4 hours. Distill product under reduced pressure.

Reductive Amination to Target[1][2][3]
  • Reagents: Precursor Aldehyde, Methanolic Ammonia (saturated), NaBH(OAc)₃.[1][2][3]

  • Procedure:

    • Stir aldehyde in methanolic ammonia for 1 hour to form the imine (equilibrium).

    • Add NaBH(OAc)₃ portion-wise at 0°C.

    • Why NaBH(OAc)₃? It is mild enough to reduce the imine without reducing the aldehyde (if any remains) too quickly, preventing alcohol byproduct formation.[1][2][3]

    • Quench with NaHCO₃.[1][2][3] Extract with DCM.[1][2][3]

Part 5: References

  • PubChem. (2025).[1][2][3][6] 2-(Morpholin-4-yl)propan-1-amine Compound Summary. National Library of Medicine.[1][2][3] Link

  • Talele, T. T. (2017).[1][2][3][7] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][2][3][8]

  • Beesley, R. M., Thorpe, J. F., & Ingold, C. K. (1915).[1][2][3][9] The Thorpe-Ingold Effect: Angle Compression and Ring Closure. Journal of the Chemical Society, Transactions.[1][2][3] Link

  • Santa Cruz Biotechnology. (2024).[1][2][3] 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine Product Data. Link

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine, a tertiary amine with potential applications in pharmaceutical and materials science. The protocol herein details a robust and efficient two-step synthetic route commencing from the commercially available 2,2-dimethyl-1,3-propanediol. The key transformation involves a reductive amination of an aldehyde intermediate. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Morpholine and its derivatives are significant structural motifs in a vast array of bioactive molecules and marketed pharmaceuticals.[1][2][3] The morpholine ring imparts favorable physicochemical properties, such as improved polarity and metabolic stability, making it a desirable component in drug design.[1] 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine, the target of this protocol, is a diamine that can serve as a versatile building block in the synthesis of more complex molecules, including agrochemicals and industrial products.[4] Its structure, featuring both a primary and a tertiary amine, allows for differential functionalization, making it a valuable intermediate.[5][6]

This protocol outlines a reliable synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine, focusing on a reductive amination pathway. Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope.[7] The causality behind each experimental choice is explained to provide a deeper understanding of the reaction and to facilitate potential troubleshooting and optimization.

Reaction Scheme Overview

The synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine can be envisioned through a two-step sequence starting from 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol. The alcohol is first oxidized to the corresponding aldehyde, 2,2-dimethyl-3-morpholin-4-ylpropanal. This aldehyde then undergoes reductive amination with an ammonia source to yield the target primary amine.

Reaction_Scheme cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination Start 2,2-Dimethyl-3-morpholin- 4-ylpropan-1-ol Intermediate 2,2-Dimethyl-3-morpholin- 4-ylpropanal Start->Intermediate Oxidizing Agent (e.g., PCC, Swern) Product 2,2-Dimethyl-3-morpholin- 4-ylpropan-1-amine Intermediate->Product 1. NH3 source (e.g., NH4OAc) 2. Reducing Agent (e.g., NaBH3CN)

Figure 1: Overall synthetic scheme for 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2,2-Dimethyl-3-morpholin-4-ylpropan-1-ol≥98%Commercially AvailableStarting material.[8]
Pyridinium chlorochromate (PCC)ReagentStandard SupplierToxic and carcinogenic; handle with extreme care in a fume hood.
Dichloromethane (DCM)AnhydrousStandard SupplierUse dry solvents for best results.
Celite®---Standard SupplierFor filtration.
Ammonium Acetate≥98%Standard SupplierAmmonia source.
Sodium cyanoborohydride (NaBH₃CN)95%Standard SupplierToxic; handle with care.
Methanol (MeOH)AnhydrousStandard SupplierUse dry solvents.
Diethyl etherReagentStandard SupplierFor extraction.
Sodium hydroxide (NaOH)PelletsStandard SupplierFor pH adjustment.
Magnesium sulfate (MgSO₄)AnhydrousStandard SupplierFor drying organic layers.
Hydrochloric acid (HCl)ConcentratedStandard SupplierFor salt formation and purification.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH paper or meter

  • Standard laboratory glassware

  • Fume hood

Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropanal

This step involves the oxidation of the primary alcohol to an aldehyde. PCC is a suitable reagent for this transformation as it is selective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-Dimethyl-3-morpholin-4-ylpropan-1-ol (10.0 g, 57.7 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere.

  • Addition of Oxidizing Agent: To this solution, add pyridinium chlorochromate (PCC) (18.6 g, 86.6 mmol) in one portion. The mixture will turn dark brown.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and stir for an additional 15 minutes.

  • Filtration: Pass the mixture through a pad of Celite® to remove the chromium salts. Wash the filter cake with additional diethyl ether (3 x 50 mL).

  • Concentration: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude aldehyde is a brownish oil.[8]

  • Purification (Optional): The crude aldehyde can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Oxidation_Workflow A Dissolve Alcohol in DCM B Add PCC A->B C Stir at Room Temperature (2-4h) B->C D Monitor by TLC C->D E Dilute with Diethyl Ether D->E Reaction Complete F Filter through Celite® E->F G Concentrate Filtrate F->G H Crude Aldehyde G->H

Figure 2: Workflow for the oxidation of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-ol.

Step 2: Synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

This step is a reductive amination of the aldehyde intermediate. Ammonium acetate serves as the source of ammonia, which first forms an imine with the aldehyde. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine to the amine.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 2,2-dimethyl-3-morpholin-4-ylpropanal (from the previous step, assuming quantitative yield, ~9.8 g, 57.7 mmol) in anhydrous methanol (200 mL).

  • Addition of Ammonia Source: Add ammonium acetate (44.5 g, 577 mmol, 10 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (4.3 g, 69.2 mmol) in small portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde and the formation of the product.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2) to decompose any remaining reducing agent.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Work-up: To the remaining aqueous residue, add 1 M NaOH until the solution is basic (pH ~12).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration and recrystallized.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the amine functional groups.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Pyridinium chlorochromate (PCC) is a suspected carcinogen and should be handled with extreme care.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Quenching should be done carefully in a fume hood.

  • Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

References

  • EP0932596B1 - Process for producing dimethylpropylamine - Google Patents. (n.d.).
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction | Chemistry Letters | Oxford Academic. (n.d.). Retrieved February 2, 2026, from [Link]

  • Morpholine Preparation from Diethanolamine - YouTube. (2022, August 1). Retrieved February 2, 2026, from [Link]

  • US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents. (n.d.).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved February 2, 2026, from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol - ChemSynthesis. (n.d.). Retrieved February 2, 2026, from [Link]

  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? - Chemistry Stack Exchange. (2014, October 29). Retrieved February 2, 2026, from [Link]

  • Dimethylaminopropylamine - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved February 2, 2026, from [Link]

  • Help with Reductive Amination : r/Chempros - Reddit. (n.d.). Retrieved February 2, 2026, from [Link]

  • Dimethylaminopropylamine (DMAPA) | (n.d.). Retrieved February 2, 2026, from [Link]

  • Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (n.d.). Retrieved February 2, 2026, from [Link]

  • EP2511844A2 - Advanced drug development and manufacturing - Google Patents. (n.d.).

Sources

Application Notes & Protocols: Leveraging 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental workflows for 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine in drug discovery. This document offers insights into the rationale behind its design, proposed synthesis, and detailed protocols for its biological evaluation.

Introduction: The Rationale for Investigating 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry. The selection of scaffolds and functional groups in a candidate molecule is a critical step in designing new drugs with favorable pharmacological profiles. 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (henceforth referred to as Compound X) is a synthetic molecule that incorporates two key structural motifs known to be "privileged" in drug discovery: the morpholine ring and a substituted alkylamine chain.

The Morpholine Moiety: The morpholine ring is a versatile heterocyclic scaffold found in numerous approved drugs.[1][2][3] Its popularity stems from several advantageous properties:

  • Improved Pharmacokinetics: The morpholine group can enhance aqueous solubility and metabolic stability, and its pKa is often in a range that allows for good absorption and distribution.[4] For central nervous system (CNS) drug candidates, the morpholine ring can improve blood-brain barrier permeability.[4][5]

  • Target Engagement: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can be a hydrogen bond donor (in its protonated form) or acceptor, facilitating interactions with biological targets such as enzymes and receptors.[4]

  • Structural Scaffold: Its chair-like conformation provides a rigid scaffold to orient other functional groups in a specific three-dimensional arrangement for optimal target binding.[4]

The Dimethylamine Moiety: Derivatives of dimethylamine are prevalent in medicinal chemistry, exhibiting a wide array of pharmacological effects including antimicrobial, anticancer, and analgesic properties.[6] The presence of the amine group is crucial for forming salt forms of drugs, which often have improved solubility and stability.

Compound X - A Hybrid Design: Compound X combines these two privileged fragments. The 2,2-dimethyl substitution on the propane backbone may provide steric hindrance that could reduce metabolic degradation, potentially leading to a longer biological half-life. The primary amine offers a site for further chemical modification or for direct interaction with biological targets.

Synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (Compound X)

Proposed Synthetic Pathway:

Synthesis_of_Compound_X A 2,2-Dimethyl-3-hydroxypropanal C Intermediate Imine/Enamine A->C Reaction B Morpholine B->C Reaction D 2,2-Dimethyl-3-morpholinopropan-1-ol C->D Reduction (e.g., NaBH4) F Intermediate Mesylate/Tosylate D->F Activation E Mesyl Chloride or Tosyl Chloride E->F Activation H 1-Azido-2,2-dimethyl-3-morpholinopropane F->H Nucleophilic Substitution G Sodium Azide G->H Nucleophilic Substitution J 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (Compound X) H->J Reduction I H2, Pd/C or LiAlH4 I->J Reduction

Caption: Proposed multi-step synthesis of Compound X.

Protocol for Synthesis:

Step 1: Reductive Amination to form 2,2-Dimethyl-3-morpholinopropan-1-ol

  • To a solution of 2,2-dimethyl-3-hydroxypropanal (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add morpholine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,2-dimethyl-3-morpholinopropan-1-ol.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane.

  • Add a base, such as triethylamine (1.5 eq), and cool the mixture to 0 °C.

  • Slowly add mesyl chloride or tosyl chloride (1.2 eq) and stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to obtain the crude mesylate or tosylate intermediate. This intermediate is often used in the next step without further purification.

Step 3: Azide Formation

  • Dissolve the crude intermediate from Step 2 in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN3) (3.0 eq) and heat the mixture to 60-80 °C.

  • Stir for 12-24 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, add water, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate to yield 1-azido-2,2-dimethyl-3-morpholinopropane.

Step 4: Reduction of the Azide to the Primary Amine (Compound X)

  • Dissolve the azide from Step 3 in methanol or ethanol.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Alternatively, the azide can be reduced using lithium aluminum hydride (LiAlH4) in a solvent like tetrahydrofuran (THF).

  • Filter the catalyst (for the hydrogenation reaction) and concentrate the filtrate.

  • Purify the final product, 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine, by column chromatography or distillation.

Potential Therapeutic Applications and Screening Protocols

Based on the structural motifs of Compound X, several potential therapeutic applications can be hypothesized. The following sections outline detailed protocols for preliminary screening in these areas.

Anticancer Activity

The morpholine moiety is present in several anticancer drugs, and its derivatives have shown cytotoxic effects against various cancer cell lines.[3][7]

Experimental Workflow for Anticancer Screening:

Anticancer_Screening_Workflow A Compound X Synthesis and Purification C MTT Assay for Cytotoxicity (IC50 determination) A->C B Selection of Cancer Cell Lines (e.g., MDA-MB-231, PC-3, A549) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If IC50 is promising E Cell Cycle Analysis (Flow Cytometry) C->E If IC50 is promising F Mechanism of Action Studies (e.g., Western Blot for key signaling proteins) D->F E->F

Caption: Workflow for evaluating the anticancer potential of Compound X.

Protocol 3.1.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations. Treat the cells with these concentrations and a vehicle control.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotective and CNS-related Activities

The ability of the morpholine ring to cross the blood-brain barrier makes it a valuable component of CNS-active drugs.[4][5] Morpholine derivatives have been investigated for their potential in treating neurodegenerative diseases.[5]

Potential Targets and Assays:

Potential Target/ActivityRationaleSuggested In Vitro Assay
Cholinesterase Inhibition Targeting cognitive decline in Alzheimer's disease.[5]Ellman's Assay for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition.
Monoamine Oxidase (MAO) Inhibition Targeting Parkinson's disease and depression.[5]Amplex Red MAO Assay Kit for MAO-A and MAO-B inhibition.
Neuroprotection against Oxidative Stress Reducing neuronal damage in neurodegenerative diseases.[7]H2O2-induced cell death in SH-SY5Y neuroblastoma cells, followed by a viability assay (e.g., MTT or CellTiter-Glo).

Protocol 3.2.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare phosphate buffer, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), acetylthiocholine iodide (ATCI), and a solution of AChE enzyme.

  • Assay Setup: In a 96-well plate, add buffer, Compound X at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes at 25 °C.

  • Initiate Reaction: Add DTNB and ATCI to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of Compound X. Determine the percentage of inhibition and the IC50 value.

Enzyme Inhibition Assays (General Protocol)

The general workflow for testing Compound X against a specific enzyme target is as follows:

Enzyme_Inhibition_Workflow A Select Target Enzyme and Substrate B Optimize Assay Conditions (Enzyme and Substrate Concentrations) A->B C Primary Screen of Compound X at a Single Concentration B->C D Dose-Response Curve to Determine IC50 C->D If significant inhibition is observed E Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) D->E

Sources

Application Note: Leveraging 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Standard Linker

In modern drug discovery, the "Escape from Flatland" initiative drives the demand for building blocks that increase fraction sp3 (Fsp3) character while maintaining favorable physicochemical properties. 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine represents a high-value "privileged structure" for library synthesis. Unlike simple linear diamines, this molecule incorporates a gem-dimethyl motif adjacent to the reactive center.

This guide details the specific utility of this building block, focusing on its ability to restrict conformation via the Thorpe-Ingold effect, enhance metabolic stability by blocking


-oxidation, and improve aqueous solubility through the morpholine moiety.
Key Technical Specifications
PropertyDataRelevance
IUPAC Name 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amineUnique scaffold identifier
CAS Number 90796-54-6Sourcing verification
Molecular Weight 172.27 g/mol Fragment-based screening compliant
LogP (Calc) ~0.4 - 0.8Ideal for lowering lipophilicity (LogD reduction)
pKa (Base) ~9.8 (Primary Amine), ~8.3 (Morpholine)Differential reactivity for selective functionalization
Topological PSA ~38 ŲGood membrane permeability predictor

Strategic Value in Drug Design

The Gem-Dimethyl Effect (Thorpe-Ingold)

The central quaternary carbon is not merely structural; it is functional.[1] The gem-dimethyl group exerts the Thorpe-Ingold effect , compressing the internal bond angle (C-C-C) to <109.5°.

  • Mechanism: This compression forces the primary amine and the morpholine tail closer together in space, or conversely, locks the substituents into a specific bioactive conformation relative to the target protein.

  • Outcome: When used as a linker, it reduces the entropic penalty of binding, potentially increasing potency compared to a flexible propyl linker [1].

Metabolic Stability

Linear alkyl chains are susceptible to rapid metabolic degradation via Cytochrome P450-mediated


-oxidation.
  • Blockade: The quaternary carbon at the

    
    -position relative to the amine prevents hydrogen abstraction, effectively blocking this metabolic soft spot and extending the half-life (
    
    
    
    ) of the final compound [2].
Solubility & Pharmacophore

The morpholine ring is a classic solubilizing group. However, in kinase inhibitor design, the morpholine oxygen often serves as a critical hydrogen bond acceptor for the hinge region (e.g., Gefitinib analogs) [3].

Experimental Protocols

Pre-Synthesis Considerations: The "Neopentyl" Nuance

While the primary amine is nucleophilic, it is situated in a neopentyl position (attached to a -CH2-C(Me)2- group).

  • Impact: Nucleophilic substitution (

    
    ) reactions with alkyl halides will be significantly slower due to 
    
    
    
    -branching steric hindrance.
  • Recommendation: For library synthesis, prioritize Acylation (Amide Coupling) or Reductive Amination , which are less sensitive to this steric effect than direct alkylation.

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Target: Coupling to Carboxylic Acid Cores (R-COOH)

Reagents:

  • Building Block: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv) or COMU (for lower racemization risk)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Activation: Dissolve the Carboxylic Acid core (0.1 mmol) in DMF (1 mL). Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 5 minutes. Note: Solution should turn slightly yellow.

  • Addition: Add the amine building block (dissolved in 0.2 mL DMF) in one portion.

  • Incubation: Stir at RT for 2–4 hours.

    • Optimization: Due to the neopentyl bulk, if conversion is <50% at 1 hour, heat to 40°C rather than adding more reagent.

  • Quench & Workup: Dilute with EtOAc. Wash with sat.

    
     (removes HOBt/acid byproducts).
    
    • Critical Step: Do not wash with strong acid (1M HCl) as the morpholine will protonate and extract the product into the aqueous layer. Use pH 5–6 buffer if acidic wash is needed.

Protocol B: Reductive Amination

Target: Coupling to Aldehyde Cores (R-CHO)

Reagents:

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Acetic Acid (1-2 drops, catalytic)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Workflow:

  • Imine Formation: Mix Aldehyde (0.1 mmol) and Amine (0.1 mmol) in DCE (1 mL). Add Acetic Acid.[2] Stir for 30 mins to pre-form the imine/iminium species.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 12 hours (Overnight).

  • Validation: Check LCMS. The neopentyl amine is bulky; if the imine fails to reduce, switch to the stronger (but less selective) Sodium Cyanoborohydride (

    
    ) in MeOH.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for incorporating this building block into a diversity-oriented synthesis campaign.

LibrarySynthesis Start Core Scaffold (R-COOH or R-CHO) Decision Functional Group Check Start->Decision PathA Route A: Amide Coupling Decision->PathA Carboxylic Acid PathB Route B: Reductive Amination Decision->PathB Aldehyde ReagentsA HATU / DIPEA (Activation) PathA->ReagentsA ReagentsB STAB / AcOH (Imine Formation) PathB->ReagentsB Intermediate Steric Check: Neopentyl Hindrance? ReagentsA->Intermediate ReagentsB->Intermediate Heat Action: Heat to 40°C Intermediate->Heat Low Conversion Standard Action: RT Stir 4h Intermediate->Standard Normal Kinetics Final Final Product: Gem-Dimethyl Linker (Metabolically Stable) Heat->Final Standard->Final

Caption: Logical workflow for coupling neopentyl-amine derivatives, highlighting the critical steric check point.

Quality Control & Troubleshooting

Analytical Markers
  • 1H-NMR (DMSO-d6): Look for the characteristic gem-dimethyl singlet. It typically appears around

    
     0.9 – 1.0 ppm (6H, s). The methylene protons adjacent to the morpholine and amine will appear as singlets or tight AB quartets due to the lack of adjacent coupling partners.
    
  • LCMS: In ESI+, expect a strong

    
     peak. Note that the morpholine nitrogen may protonate, potentially showing 
    
    
    
    species in acidic mobile phases.
Common Failure Modes
IssueCauseSolution
Low Yield (Amide Coupling) Steric hindrance of the neopentyl group prevents attack on bulky activated esters.Switch from HATU to COMU (less steric bulk) or use an Acid Chloride intermediate.
Product in Aqueous Waste Product is amphiphilic/basic (Morpholine + Amine).Avoid pH < 8 during extraction. Salt out the aqueous layer with NaCl to force organic partition.
Incomplete Reduction Imine formation is slow due to steric crowding.Use Ti(OiPr)4 as a Lewis acid additive during imine formation before adding the reducing agent.

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Kumari, A., & Singh, R. K. (2020).[3] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 103578.[3] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine in CNS drug development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing CNS Permeability & Metabolic Stability using 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Part 1: Executive Summary & Rationale

In the development of Central Nervous System (CNS) therapeutics, the "linker" region connecting a pharmacophore to a solubilizing group is often a site of metabolic vulnerability. Standard linear propyl-amine chains are susceptible to rapid oxidative deamination and N-dealkylation.

This guide details the application of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS: 90796-54-6) as a superior building block. This moiety integrates two critical medicinal chemistry design elements:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The gem-dimethyl substitution at the

    
    -position relative to the amine sterically hinders metabolic enzymes (e.g., MAO, CYPs) and restricts conformational freedom, potentially lowering the entropic penalty of binding.
    
  • The Morpholine Advantage: A privileged scaffold that modulates lipophilicity (LogP ~0.95) and lowers pKa (~8.3) compared to piperidine, enhancing solubility at physiological pH without compromising Blood-Brain Barrier (BBB) permeability.

Part 2: Physicochemical Profile

The following data supports the suitability of this building block for CNS-targeted libraries.

PropertyValueCNS Suitability
Molecular Weight 172.27 g/mol High (Leaves room for core scaffold < 450 Da)
cLogP ~0.95Optimal (Ideal range 1.5–3.5 when coupled)
TPSA 24.5 ŲExcellent (BBB permeable < 90 Ų)
H-Bond Donors 1 (Primary Amine)High (Low donor count aids permeability)
pKa (Morpholine N) ~8.3Good (Reduces lysosomal trapping vs. piperidine)
Rotatable Bonds 3Good (Rigidified by gem-dimethyl)

Part 3: Synthesis Protocol

This protocol describes the de novo synthesis of the building block from commodity chemicals, ensuring a self-validating supply chain for your lab.

Reaction Scheme Visualization

SynthesisRoute Isobutyraldehyde Isobutyraldehyde Intermediate Aldehyde Intermediate (2,2-dimethyl-3-morpholinopropanal) Isobutyraldehyde->Intermediate Mannich Condensation (Acid Cat.) Morpholine Morpholine Morpholine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate ReductiveAmination Reductive Amination (NH4OAc / NaCNBH3) Intermediate->ReductiveAmination Product Target Amine (2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine) ReductiveAmination->Product

Caption: Two-step synthesis via Mannich condensation followed by reductive amination.

Step 1: Mannich Condensation (Aldehyde Formation)

Objective: Synthesize 2,2-dimethyl-3-morpholinopropanal.

  • Reagents: Isobutyraldehyde (1.0 eq), Morpholine (1.1 eq), Paraformaldehyde (1.1 eq), HCl (cat.), Ethanol (Solvent).

  • Procedure:

    • Dissolve isobutyraldehyde and morpholine in ethanol.

    • Add paraformaldehyde and a catalytic amount of concentrated HCl.

    • Reflux the mixture for 12–16 hours. The gem-dimethyl group is formed by the condensation of isobutyraldehyde's

      
      -carbon.
      
    • Monitor: TLC (System: Hexane/EtOAc 7:3). Look for the disappearance of isobutyraldehyde.

    • Workup: Remove solvent under vacuum. Dilute with water, adjust pH to ~10 with NaOH, and extract with Dichloromethane (DCM).

    • Purification: Vacuum distillation is preferred for the aldehyde intermediate due to its volatility.

Step 2: Reductive Amination (Target Amine)

Objective: Convert the aldehyde to the primary amine.

  • Reagents: Aldehyde Intermediate (from Step 1), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaCNBH

    
    , 1.5 eq), Methanol.
    
  • Procedure:

    • Dissolve the aldehyde in dry Methanol.

    • Add Ammonium Acetate (excess is crucial to prevent dimerization). Stir at Room Temperature (RT) for 1 hour to form the imine in situ.

    • Cool to 0°C and carefully add NaCNBH

      
      .
      
    • Stir at RT for 12 hours.

    • Quench: Add 1N HCl carefully to destroy excess hydride and hydrolyze borate complexes.

    • Isolation: Basify to pH >12 with NaOH. Extract exhaustively with DCM (the amine is polar; multiple extractions required).

    • Salt Formation: Treat the organic layer with HCl in Dioxane to precipitate the hydrochloride salt for stable storage.

Part 4: Application Protocol (Lead Optimization)

Scenario: You have a carboxylic acid core (e.g., a kinase inhibitor scaffold) that suffers from poor solubility or high metabolic clearance. You will couple it with the target amine.

Amide Coupling Workflow
  • Activation:

    • Dissolve Core Acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins to activate the acid.

  • Coupling:

    • Add 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (1.2 eq).

    • Note: If using the HCl salt of the amine, ensure DIPEA is increased by 1.0 eq to neutralize the salt.

    • Stir at RT for 4–6 hours.

  • Validation (Self-Check):

    • LCMS: Look for Mass [M+H]

      
       = Core Mass + 172 - 18 (water loss) + 1.
      
    • 1H NMR: Diagnostic gem-dimethyl singlet signal typically appears around

      
       1.0–1.2 ppm (6H, s).
      

Part 5: Validation Protocol (PAMPA-BBB)

To verify if the inclusion of this scaffold maintains or improves CNS penetration, use the Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the Blood-Brain Barrier.

Reagents:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Protocol:

  • Membrane Coating: Add 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow 5 mins for evaporation/impregnation.

  • Donor Preparation: Dissolve the test compound (Amide product from Part 4) in PBS/DMSO (5%) to a concentration of 10 µM. Add 150 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS to Acceptor wells.

  • Sandwich: Place Donor plate on top of Acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    
    • Target:

      
       cm/s indicates high CNS permeability.
      

Part 6: Strategic Context & Mechanism

Why this works (The Decision Tree)

DecisionTree Start Lead Compound (Poor CNS Profile) Problem1 Problem: High Clearance? Start->Problem1 Problem2 Problem: Low Solubility? Start->Problem2 Solution1 Gem-Dimethyl Effect: Blocks Beta-Oxidation Restricts Rotatable Bonds Problem1->Solution1 Solution2 Morpholine: Lowers LogP Buffers pKa (~8.3) Problem2->Solution2 Result Optimized Lead: 2,2-dimethyl-3-morpholino scaffold Solution1->Result Solution2->Result

Caption: Strategic logic for selecting the gem-dimethyl-morpholine scaffold.

Mechanistic Citations:

  • Metabolic Stability: The gem-dimethyl group prevents metabolic dealkylation at the

    
    -carbon, a common failure point in linear alkyl amines like chlorpromazine derivatives [1].
    
  • Solubility/Permeability Balance: Morpholine is widely cited as a "balanced" heterocycle.[1] Unlike piperazine (too basic, often requires derivatization) or piperidine (too lipophilic), morpholine offers a "Goldilocks" zone for CNS drugs, as seen in the design of ALK inhibitors like Alectinib [2] and older anxiolytics [3].

References

  • Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2]

  • Kinoshita, K., et al. (2011). Design and Synthesis of a Highly Selective, Orally Active and Potent Anaplastic Lymphoma Kinase (ALK) Inhibitor (CH5424802/Alectinib). Bioorganic & Medicinal Chemistry, 20(3), 1271-1280. (Demonstrates morpholine utility in CNS-penetrant oncology drugs).

  • Kourounakis, A. P., et al. (2020).

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232.

Sources

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine for anticancer research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the application of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (DMPA) as a high-value pharmacophore in anticancer drug discovery. While morpholine moieties are ubiquitous in medicinal chemistry for improving aqueous solubility, the specific inclusion of the gem-dimethyl group in DMPA offers distinct pharmacokinetic advantages over linear linkers.

This document provides a rationale for selecting DMPA to optimize lead compounds targeting PI3K/AKT/mTOR and EGFR pathways, followed by validated protocols for its chemical conjugation and biological evaluation.

Technical Rationale: The Gem-Dimethyl Advantage

In rational drug design, the transition from a hit to a lead often requires optimizing physicochemical properties without sacrificing potency. DMPA is superior to standard morpholine-propylamines due to two mechanistic factors:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The two methyl groups at the C2 position restrict the conformational flexibility of the propyl chain. This pre-organization reduces the entropic penalty when the molecule binds to a protein target (e.g., the solvent-front region of a kinase ATP-binding pocket).

  • Metabolic Stability: The quaternary carbon adjacent to the amine hinders metabolic deamination and blocks potential

    
    -oxidation pathways, significantly extending the half-life (
    
    
    
    ) of the resulting drug candidate in microsomal stability assays.
Comparative Pharmacophore Analysis
FeatureLinear Morpholine PropylamineDMPA (Gem-Dimethyl Variant)Impact on Drug Design
Rotatable Bonds HighReducedLower entropy penalty upon binding.
Lipophilicity (cLogP) LowerOptimizedImproved membrane permeability.
Metabolic Hotspots Accessible

-hydrogens
Sterically blockedIncreased metabolic stability.
Solubility HighHighMaintains aqueous solubility for oral dosing.

Experimental Workflow Visualization

The following diagram outlines the logical flow for integrating DMPA into a scaffold-hopping campaign for kinase inhibitors.

DMPA_Workflow Start Core Scaffold Selection (e.g., Pyrimidine/Quinazoline) Step1 SNAr / Amide Coupling with DMPA Start->Step1 Activation Step2 Purification (Flash Chromatography) Step1->Step2 Crude Product Step3 Structural Verification (NMR / LC-MS) Step2->Step3 Pure Fraction Step4 Biological Assay (IC50 Determination) Step3->Step4 Validated Compound

Figure 1: Workflow for synthesizing and validating DMPA-derived anticancer agents.

Protocol A: Chemical Synthesis (Nucleophilic Aromatic Substitution)

Objective: To conjugate DMPA (CAS 90796-54-6) to a 4-chloro-quinazoline scaffold (a common pharmacophore for EGFR inhibitors like Gefitinib).

Safety Precaution: Perform all reactions in a fume hood. DMPA is an amine; avoid skin contact.

Materials:
  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Reagent: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Monitoring: TLC plates (DCM/MeOH 9:1)

Step-by-Step Methodology:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol) in 10 mL of iPrOH.

  • Addition: Add DIPEA (2.0 mmol) followed by the dropwise addition of DMPA (1.2 mmol).

    • Note: The gem-dimethyl group adds steric bulk; dropwise addition ensures controlled kinetics.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC.[1] The starting material (Rf ~0.8) should disappear, and a more polar spot (Rf ~0.4) should appear.[1][2][3][4]

  • Work-up: Cool the reaction to room temperature.

    • Precipitation: If the product precipitates, filter the solid and wash with cold ether.

    • Extraction: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, and wash with saturated

      
       and brine.
      
  • Purification: Purify the crude residue using flash column chromatography (Gradient: 0% to 10% MeOH in DCM).

  • Validation: Confirm structure via

    
     NMR. Look for the characteristic gem-dimethyl singlet signal around 
    
    
    
    1.0–1.2 ppm.

Protocol B: In Vitro Cytotoxicity Assay

Objective: To evaluate the antiproliferative potency of the DMPA-conjugated compound against the A549 (Lung Carcinoma) cell line.

Materials:
  • Cell Line: A549 (ATCC® CCL-185™)

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) or CellTiter-Glo®.

  • Control: Gefitinib (Positive Control), DMSO (Vehicle Control).

Step-by-Step Methodology:
  • Seeding: Plate A549 cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL of RPMI-1640 medium + 10% FBS. Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Compound Treatment:

    • Prepare a 10 mM stock solution of the DMPA-derivative in DMSO.

    • Perform serial dilutions (1:3) to generate concentrations ranging from 10 µM to 0.1 nM.

    • Add 100 µL of drug solution to wells (Final DMSO concentration < 0.5%).

  • Incubation: Incubate plates for 72 hours.

  • Detection (MTT Protocol):

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate medium and dissolve crystals in 150 µL DMSO.

  • Data Analysis:

    • Measure absorbance at 570 nm.

    • Calculate % Cell Viability =

      
      .
      
    • Fit data to a non-linear regression model (Sigmoidal Dose-Response) to determine the

      
      .
      

Mechanism of Action: Target Pathway

The DMPA moiety is typically designed to protrude into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility while the aromatic core anchors to the hinge region.

Signaling_Pathway RTK Receptor Tyrosine Kinase (EGFR/ALK) PI3K PI3K RTK->PI3K Activates PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Phosphorylates Proliferation Tumor Cell Proliferation mTOR->Proliferation Drives Inhibitor DMPA-Derivative (Inhibitor) Inhibitor->RTK Blocks ATP Binding Inhibitor->PI3K Potential Off-Target

Figure 2: Signal Transduction Pathway and Inhibitor Intervention Point.

References

  • Santa Cruz Biotechnology. 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS 90796-54-6). Product Data Sheet.[2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70537191 (Related Morpholine Derivatives).

  • BenchChem. 2-(Morpholin-3-yl)propan-2-ol and Morpholine Derivatives in Anticancer Research. (Contextual reference for morpholine antiproliferative mechanisms).

  • ChemScene. 2,2-Dimethyl-N-((4-methylmorpholin-2-yl)methyl)propan-1-amine (Structural Analog).[3]

  • MDPI. Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors. (Reference for amine-based kinase inhibitor synthesis).

Sources

Technical Characterization of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the characterization of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS 90796-54-6).[1][2][3][4] It addresses the specific challenges of analyzing aliphatic amines that lack UV chromophores and provides robust protocols for identification and purity assessment.[2][4]

CAS: 90796-54-6 | Formula: C9H20N2O | MW: 172.27 g/mol [1][2][3][4][5]

Introduction & Structural Significance

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is a specialized bifunctional linker used in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3][4] Its structure features a neopentyl backbone (gem-dimethyl substitution), which imparts unique physicochemical properties compared to linear propyl amines:

  • Conformational Rigidity: The gem-dimethyl group restricts bond rotation (Thorpe-Ingold effect), potentially improving the binding affinity of derived drugs.[2][3][4]

  • Metabolic Stability: The quaternary carbon at the

    
    -position blocks metabolic 
    
    
    
    -oxidation and enzymatic degradation common to linear alkyl chains.[1][2][4][6]
  • Solubility Enhancement: The morpholine moiety acts as a solubilizing tail, critical for lipophilic drug scaffolds.[2][3][4]

Physicochemical Profile
PropertyValue (Predicted/Exp)Significance
Molecular Weight 172.27 g/mol Fragment-based drug design compliant.[1][2][3][4]
LogP ~0.5 - 0.8Amphiphilic; highly soluble in aqueous acid.[1][2][3][4]
pKa (Primary Amine) ~10.2Strong base; dictates mobile phase pH choices.[2][3][4]
pKa (Morpholine) ~8.3Secondary basic center; buffers must cover pH 8-11.[1][2][3][4]
Chromophore None Critical: Invisible to standard UV (254 nm).[2][3][4] Requires LC-MS, CAD, or Derivatization.[1][2][3][4]

Spectroscopic Identification (The "Fingerprint")

Due to the quaternary carbon at position 2, the NMR spectrum of this molecule is distinctively simple.[3][4][6] Unlike linear propyl amines which show complex multiplets, this molecule exhibits sharp singlets for the methylene protons flanking the quaternary center.[2][3][4]

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ or DMSO-d₆ (Use DMSO if salt form)[2][3][4]

1H NMR Expectations:

  • 
     0.85 ppm (6H, s): Gem-dimethyl group.[2][3] The diagnostic high-field singlet.[1][2][4]
    
  • 
     2.15 ppm (2H, s):  Methylene protons adjacent to Morpholine (
    
    
    
    ).[2][3] Appears as a singlet because there are no vicinal protons.[2][4]
  • 
     2.35 ppm (4H, m):  Morpholine ring protons (
    
    
    
    ).[2][3]
  • 
     2.50 ppm (2H, s):  Methylene protons adjacent to Primary Amine (
    
    
    
    ).[2][3][6] Also a singlet.
  • 
     3.60 ppm (4H, m):  Morpholine ring protons (
    
    
    
    ).[2][3]
  • 
     1.5 - 2.0 ppm (2H, bs):  Primary amine protons (
    
    
    
    ), exchangeable with
    
    
    .[2][3]

13C NMR Key Signals:

  • Quaternary Carbon: ~35 ppm (Low intensity).[2][3][4]

  • Gem-Dimethyl: ~25 ppm.[1][2][3][4]

  • Morpholine Carbons: ~67 ppm (O-C) and ~54 ppm (N-C).[2][3][4]

B. Mass Spectrometry (MS)[2][3][4]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[3][4]

  • Parent Ion:

    
    .[2][3][4]
    
  • Fragmentation Pattern:

    • m/z 100: Characteristic Morpholine-CH2 fragment (Alpha cleavage).[2][3][4]

    • m/z 86: Morpholine ring fragment.[2][4][6]

    • Loss of NH3: Rare due to stability, but

      
       may be observed in harsh ionization.[2][3][4]
      

Purity & Assay Protocols

Since the molecule lacks a UV chromophore, standard HPLC-UV is ineffective.[1][2][3][4] Two methods are proposed: LC-MS (Recommended) for speed and specificity, and Derivatization-HPLC for QC labs lacking MS.[1][2][3]

Protocol A: LC-MS/CAD (Direct Analysis)

This method uses Charged Aerosol Detection (CAD) or MS, which does not rely on light absorption.[2][3]

  • Column: Waters XBridge BEH C18 (or equivalent high-pH stable column), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).[2][3][4] High pH keeps the amine neutral/deprotonated for better retention.[3][4]

  • Mobile Phase B: Acetonitrile.[2][4][7]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[2][4]

  • Detection: ESI+ MS (TIC) or CAD.[2][3][4]

  • Why this works: The high pH suppresses ionization of the amine groups, increasing hydrophobicity and retention on the C18 column, improving peak shape.[3][4]

Protocol B: Derivatization HPLC (UV-Vis Compatible)

For labs relying on standard UV detectors, the primary amine must be "tagged" with a chromophore.[2][3]

  • Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) or OPA (o-Phthalaldehyde).[1][2][3]

  • Reaction:

    • Dissolve 10 mg sample in 1 mL Borate Buffer (pH 9.0).

    • Add 1 mL FMOC-Cl solution (5 mM in Acetonitrile).

    • Incubate at ambient temp for 10 mins.

    • Inject onto HPLC.

  • Detection: UV at 265 nm (FMOC characteristic).

Logical Characterization Workflow

The following diagram illustrates the decision tree for characterizing this specific aliphatic amine, highlighting the "Singlet Logic" in NMR and the detection strategy.

CharacterizationWorkflow Start Sample: 2,2-Dimethyl-3- morpholin-4-ylpropan-1-amine CheckChrom Check Structure: Chromophore Present? Start->CheckChrom NMR 1H NMR Analysis (CDCl3) Start->NMR NoChrom NO (Aliphatic Only) CheckChrom->NoChrom PurityMethod Select Purity Method NoChrom->PurityMethod SingletCheck Key Feature: Are CH2 linkers Singlets? NMR->SingletCheck IdentityConfirmed Identity CONFIRMED (Gem-dimethyl effect) SingletCheck->IdentityConfirmed Yes (Quaternary C blocks coupling) LCMS Method A: LC-MS / CAD (High pH Mobile Phase) PurityMethod->LCMS Preferred Deriv Method B: Derivatization (FMOC-Cl + UV 265nm) PurityMethod->Deriv Alternative

Figure 1: Analytical decision tree emphasizing the lack of chromophore and the unique NMR signature caused by the gem-dimethyl group.[1][2][3]

Storage and Handling

  • Hygroscopicity: As a primary amine with a morpholine tail, the compound is likely hygroscopic.[2][3][4] Store under nitrogen or argon.[2][3][4]

  • Carbonate Formation: Primary amines greedily absorb atmospheric CO₂ to form carbamates/carbonates.[2][4] Always store in tightly sealed glass vials at 2-8°C.

  • Reactivity: Avoid contact with strong oxidizing agents and acid chlorides (unless intentional derivatization is desired).[2][3][4]

References

  • Santa Cruz Biotechnology. 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (CAS 90796-54-6) Product Data.[1][2][3][4][2][3][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for similar morpholine amines.[2][3]

  • Hengel, M. J., et al. (2014).[3][4][6][8] Development of methods for morpholine determination. Journal of Agricultural and Food Chemistry.[2][4][8] (Context on morpholine detection).

  • ChemSrc. General properties of Morpholine-propylamine derivatives.[2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Architecture

This guide addresses the synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine , a sterically hindered diamine often used as a building block in medicinal chemistry. The synthesis typically proceeds via a two-stage sequence: a Mannich condensation followed by reductive amination.

The Core Challenge: The gem-dimethyl group at the 2-position creates significant steric hindrance (the "neopentyl effect"). While this confers stability to the final product against metabolic degradation, it severely retards the nucleophilic attack required during synthesis, leading to stalled reactions and low yields if standard protocols are used.

Validated Synthetic Pathway

ReactionScheme Start Isobutyraldehyde (2-methylpropanal) Intermediate Intermediate: 2,2-Dimethyl-3-morpholinopropanal (Aldehyde) Start->Intermediate Step 1: Mannich Reaction (pH 9-11, 80-100°C) Reagents1 Formaldehyde + Morpholine Reagents1->Intermediate Product Target: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine Intermediate->Product Step 2: Reductive Amination (High Pressure H2) Reagents2 NH3 (excess) + H2 / Raney Ni Reagents2->Product

Figure 1: Two-step synthesis pathway via Mannich condensation and reductive amination.

Phase 1: The Mannich Condensation (Aldehyde Synthesis)

Objective: Synthesize the intermediate 2,2-dimethyl-3-morpholinopropanal.

Q1: My yield for the aldehyde intermediate is <40%. I see unreacted isobutyraldehyde. Why?

Diagnosis: The reaction is likely stalling due to poor pH control or insufficient temperature. Unlike standard Mannich reactions that use acid catalysis, isobutyraldehyde requires slightly basic conditions to favor the formation of the enol/enolate equivalent without causing aldol polymerization.

Corrective Protocol:

  • pH Control: Maintain the reaction mixture at pH 9–11 . If the pH drops (due to formic acid formation from formaldehyde oxidation), the reaction slows.

  • Reagent Order: Do not mix all reagents at once.

    • Step A: Mix isobutyraldehyde and morpholine.

    • Step B: Slowly add Formaldehyde (37% aq.) while heating to 80–100°C .

  • Stoichiometry: Use a slight excess of Morpholine (1.1 eq) to drive the consumption of the volatile aldehyde.

Q2: I am observing a "Retro-Mannich" decomposition during workup. How do I prevent this?

Diagnosis: The Mannich base (the aldehyde intermediate) is thermally unstable, especially if the pH swings to acidic during workup or if the distillation temperature is too high.

Corrective Protocol:

  • Avoid Acidic Workup: Do not wash the organic layer with strong acid. The protonation of the morpholine nitrogen can trigger the reversal of the reaction, ejecting formaldehyde.

  • Distillation: If purifying by distillation, use high vacuum (<5 mmHg) to keep the pot temperature below 120°C. If the product is not distilling, stop heating; prolonged heat promotes decomposition.

Phase 2: Reductive Amination (Amine Formation)

Objective: Convert the aldehyde to the primary amine using Ammonia and Hydrogen.

Q3: The major impurity is the secondary amine (dimer). How do I stop dimerization?

Diagnosis: The primary amine product reacts with the intermediate imine to form a secondary amine dimer. This is a classic competition reaction.

Corrective Protocol:

  • Ammonia Overload: You must use a massive excess of ammonia. A molar ratio of NH3:Aldehyde of 10:1 to 20:1 is recommended. Liquid ammonia (anhydrous) is superior to aqueous ammonia for this purpose.

  • Catalyst Choice: Switch to Raney Nickel or Cobalt catalysts. These are more selective for primary amines than Pd/C, which often promotes secondary amine formation.

Q4: The reaction is extremely slow. I still see the aldehyde peak after 24 hours.

Diagnosis: This is the Neopentyl Effect . The gem-dimethyl group at the


-position creates a steric shield around the carbonyl carbon, making the initial attack by ammonia difficult.

Corrective Protocol:

  • Increase Pressure: Standard hydrogenation pressure (1-5 bar) is insufficient. Increase H2 pressure to 50–100 bar (700–1450 psi) .

  • Increase Temperature: Run the reaction at 100–130°C . The steric hindrance protects the molecule from some side reactions, allowing for harsher conditions than typical aldehydes would tolerate.

  • Pre-activation: Allow the aldehyde and ammonia to mix for 1-2 hours before introducing hydrogen, allowing the equilibrium to shift toward the imine (Schiff base) formation.

Phase 3: Workup & Purification

Q5: I cannot extract the product from the aqueous layer. It seems to have disappeared.

Diagnosis: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is a low-molecular-weight diamine with high polarity. It is miscible with water and will not partition into ether or hexane effectively.

Corrective Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 before extraction.

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform (CHCl3) . Do not use Ethyl Acetate (it can react with the primary amine over time) or Ether (poor solubility).

  • Continuous Extraction: If yield is critical, use a liquid-liquid continuous extractor with DCM for 12–24 hours.

Summary of Optimization Parameters

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Rationale
Step 1 pH Acidic (pH 3-5)Basic (pH 9-11) Prevents polymerization; favors isobutyraldehyde reaction.
Step 2 Solvent Methanol/EthanolLiquid NH3 or MeOH/NH3 (sat) Excess NH3 suppresses dimerization.
H2 Pressure Balloon / Low PressureHigh Pressure (50-100 bar) Overcomes neopentyl steric hindrance.
Catalyst Pd/CRaney Nickel or Cobalt Higher selectivity for primary amines.
Extraction Ethyl Acetate / HexaneDCM + Salting Out Critical for water-soluble diamines.

Troubleshooting Logic Map

Troubleshooting Problem Low Yield / Impurity CheckStep Identify Stage Problem->CheckStep Step1 Step 1: Aldehyde Synthesis CheckStep->Step1 Unreacted Isobutyraldehyde? Step2 Step 2: Amine Formation CheckStep->Step2 Dimer or Unreacted Aldehyde? S1_Issue1 Check pH (Must be 9-11) Step1->S1_Issue1 S1_Issue2 Check Temp (80-100°C) Step1->S1_Issue2 S2_Issue1 Dimer Present? Increase NH3 Ratio Step2->S2_Issue1 S2_Issue2 Stalled Reaction? Increase Pressure (>50 bar) Step2->S2_Issue2

Figure 2: Decision tree for diagnosing yield loss.

References

  • European Patent Office. (1982). Process for the preparation of 3-dimethylamino-2,2-dimethylpropanal (EP0046288A1).
  • United States Patent Office. (1979). Preparation of 1,3-diamino-2,2-dimethyl-propane (US4158017A).
  • PubChem. (2025).[1][2][3] 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (Compound Summary). National Library of Medicine. [Link]

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information is structured in a practical question-and-answer format to directly address potential issues in your workflow.

Overview of the Primary Synthetic Route

The most common and efficient method for preparing 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is through the direct reductive amination of its aldehyde precursor, 2,2-dimethyl-3-morpholin-4-ylpropanal. This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ by a selective reducing agent to yield the desired primary amine.[1][2]

This guide will focus on troubleshooting this specific pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction produces a significant amount of a higher molecular weight byproduct. What is it, and how can I prevent it?

Answer:

This is the most common side reaction and the byproduct is almost certainly the secondary amine, formed via over-alkylation.[2][3] The desired primary amine product is nucleophilic and can react with another molecule of the starting aldehyde (2,2-dimethyl-3-morpholin-4-ylpropanal) to form a new imine, which is subsequently reduced to a secondary amine.

Causality:

  • Mechanism: The product amine competes with the ammonia source for the aldehyde. Since the product amine is often more soluble in organic solvents than ammonia and can be a potent nucleophile, this side reaction is often kinetically favorable, especially as the product concentration increases.

  • Stoichiometry: Insufficient excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to the aldehyde is a primary cause.

Mitigation Strategies:

  • Increase Excess of Ammonia Source: Use a large excess (5-20 equivalents) of the ammonia source. For example, using ammonium acetate in large excess can help drive the initial imine formation and outcompete the product amine.[2]

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the mixture of aldehyde and ammonia source allows the primary imine to form in high concentration before significant reduction occurs, minimizing the chance for the product amine to react.

  • Stepwise Procedure: In cases where over-alkylation is severe, a two-step process can be employed. First, form the imine in a suitable solvent like methanol, allowing for rapid and nearly quantitative formation.[4][5] Then, add the reducing agent (e.g., NaBH₄) to reduce the isolated or in situ-formed imine.[5][6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Diagram 1: Competing reaction pathways leading to desired product vs. over-alkylation byproduct.
FAQ 2: My main product is contaminated with 2,2-dimethyl-3-morpholinopropan-1-ol. Why did this happen?

Answer:

The presence of the corresponding alcohol is a clear indication that the reducing agent reacted directly with the starting aldehyde before it could form the imine with ammonia.

Causality:

  • Reducing Agent Choice: Stronger, less selective reducing agents like Sodium Borohydride (NaBH₄) can readily reduce both aldehydes and the intermediate imine.[3] If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation, significant alcohol byproduct will be generated.

  • Reaction pH: The rate of imine formation is pH-dependent. At neutral or high pH, imine formation can be slow. Conversely, strongly acidic conditions (pH < 4) will protonate the amine nucleophile (ammonia), rendering it non-nucleophilic and halting the reaction.[7] Some reducing agents, like NaBH₃CN, are more effective at acidic pH where imine formation is favored but carbonyl reduction is slow.[2][8]

Mitigation Strategies:

  • Use a More Selective Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for reductive aminations.[2][4] It is a milder reducing agent that is particularly effective at reducing protonated imines (iminium ions) much faster than it reduces the starting aldehyde, especially under the slightly acidic conditions often used.[3][6][9]

  • Optimize pH: For agents like NaBH₃CN, maintaining a pH between 6 and 7 is crucial to ensure selective reduction of the iminium ion over the carbonyl substrate.[2] When using STAB, the reaction is often run with a catalytic amount of acetic acid, which facilitates iminium ion formation without being acidic enough to cause issues.[2][10]

  • Allow Time for Imine Formation: Before adding the reducing agent, allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes) to allow the condensation equilibrium to be established.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Optimal pHSelectivity for Imine vs. AldehydeKey Considerations
Sodium Triacetoxyborohydride (STAB) DCE, THF, DCM~4-6HighPreferred reagent; non-toxic byproducts; moisture sensitive.[2][4][11]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOH~6-7HighHighly effective but generates toxic cyanide waste.[2][9]
Sodium Borohydride (NaBH₄) MeOH, EtOH>7LowProne to reducing the starting aldehyde; best used in a stepwise procedure.[3][11]
H₂/Catalyst (e.g., Pd/C, Ni) MeOH, EtOH, EtOAcNeutralHighRequires specialized hydrogenation equipment; can be highly effective.[9]
FAQ 3: The reaction is sluggish or fails to proceed to completion. What factors should I investigate?

Answer:

Incomplete conversion can stem from several factors related to reagents, conditions, or the reaction equilibrium itself.

Causality & Troubleshooting Steps:

  • Water Removal: The condensation of the aldehyde and ammonia to form the imine releases one equivalent of water. As an equilibrium process, the presence of excess water can inhibit imine formation and stall the reaction.

    • Solution: While many modern protocols with STAB are robust, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial, especially with wet reagents or solvents.

  • Reagent Quality:

    • Aldehyde: The starting aldehyde can degrade over time. Verify its purity by NMR or GC-MS before use.

    • Reducing Agent: Hydride reagents, especially STAB, are moisture-sensitive.[11] Use a freshly opened bottle or ensure it has been stored properly in a desiccator.

    • Ammonia Source: Ensure the ammonia source (e.g., ammonium acetate) is anhydrous if required by the protocol.

  • Solvent Choice: The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) when using STAB.[6] Protic solvents like methanol can be used with NaBH₃CN or in stepwise procedures with NaBH₄.[11] Ensure the chosen solvent is appropriate for the reducing agent.

  • Incorrect pH: As mentioned in FAQ 2, the pH is critical. If the medium is too acidic, the ammonia is protonated and non-nucleophilic.[7] If it's too basic, imine formation is slow. A slightly acidic environment (pH 5-6) is generally optimal.

dot graph G { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Diagram 2: Troubleshooting workflow for an incomplete reductive amination reaction.
FAQ 4: How can I effectively purify the final amine product from reaction byproducts and reagents?

Answer:

The target amine is highly polar and basic, which can make purification challenging. Standard silica gel chromatography can result in significant tailing or complete retention of the product on the acidic silica.

Purification Strategies:

  • Acid-Base Extraction: This is the most effective initial workup.

    • Step 1: After quenching the reaction, dilute the mixture with an organic solvent (e.g., EtOAc, DCM) and wash with water.

    • Step 2: Extract the organic layer with aqueous acid (e.g., 1M HCl). The basic amine product and byproducts will move into the aqueous layer as their hydrochloride salts, leaving non-basic impurities in the organic layer.

    • Step 3: Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Step 4: Basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to a pH > 12 to deprotonate the amine salts.

    • Step 5: Extract the free amine back into an organic solvent (e.g., DCM), dry the organic layer, and concentrate to yield the purified product.

  • Chromatography on Modified Silica: If further purification is needed to separate the primary amine from the secondary amine byproduct:

    • Amine-Functionalized Silica: Using an amine-treated stationary phase can prevent the strong acid-base interaction, leading to better peak shapes and separation.[12]

    • Mobile Phase Additives: If using standard silica, add a competing amine like triethylamine (0.5-2%) or ammonia (e.g., in a DCM/MeOH/NH₄OH system) to the mobile phase. This will occupy the acidic sites on the silica, allowing your product to elute more effectively.[12]

    • HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to normal or reversed-phase chromatography.[13][14]

Experimental Protocols

Protocol 1: Optimized One-Pot Reductive Amination using STAB

This protocol is designed to minimize over-alkylation and aldehyde reduction.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,2-dimethyl-3-morpholin-4-ylpropanal (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, ~0.2 M).

  • Add ammonium acetate (10 eq) and glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In portions, add Sodium Triacetoxyborohydride (STAB, 1.5 eq) to the suspension over 15-20 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Proceed with an acid-base extractive workup as described in FAQ 4.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Hitchhiker's Guide to Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

  • Myers, A. G., et al. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Reddit. (2026). Help with Reductive Amination. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and purification of this sterically hindered diamine. We will explore the underlying chemical principles to not only solve immediate experimental issues but also to build a robust and scalable process.

Synthetic Pathway Overview

The most industrially viable and common route to 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine involves the reductive amination of an aldehyde precursor, 2,2-dimethyl-3-morpholinopropanal . This process is typically conducted using a catalyst and a source of ammonia under hydrogen pressure.

The core transformation is the conversion of a carbonyl group to a primary amine in the presence of another tertiary amine functionality. This presents unique challenges in terms of reaction control and purification, which this guide will address in detail.

G cluster_synthesis Overall Synthetic Workflow A 2,2-Dimethyl-3- morpholinopropanal (Aldehyde Precursor) B Crude Product Mixture (Primary, Secondary, & Tertiary Amines) A->B Reductive Amination (NH₃, H₂, Catalyst) C Purified Product (2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine) B->C Purification (e.g., pH-Controlled Extraction) G Start Low / Stalled Conversion? Cat Check Catalyst - Activity? - Loading? - Poisoned? Start->Cat Is catalyst a concern? Press Check H₂ Pressure & Agitation - Gas dispersion? - Leaks? Start->Press Is mass transfer a concern? Temp Review Temp & Time - Increase temp? - Extend time? Cat->Temp Press->Temp Imine Assess Imine Formation - Excess NH₃? - Water present? Temp->Imine End Optimize Process Imine->End

Caption: Troubleshooting workflow for low yield in the reductive amination.

Q2: My reaction goes to completion, but I am forming a significant amount of a higher molecular weight impurity, which appears to be a secondary amine. How can I prevent this?

A2: The formation of a secondary amine byproduct, (2,2-dimethyl-3-morpholinopropyl)₂NH, is the most common side reaction in this synthesis.

  • Causality: This occurs when the desired primary amine product, being a potent nucleophile, attacks another molecule of the starting aldehyde to form a new imine. This new, bulkier imine is then reduced to form the secondary amine impurity. This is a classic issue in reductive aminations where the product is more reactive than one of the starting materials (in this case, ammonia). [1][2]

  • Mitigation Strategies:

    • Stoichiometry Control (Le Châtelier's Principle): The most effective control parameter is the amount of ammonia.

      • Use a large excess of ammonia. This can be achieved by using liquid ammonia as the solvent or by maintaining a high partial pressure of ammonia gas in the reactor. This ensures that the aldehyde is statistically more likely to react with ammonia than with the primary amine product.

    • Controlled Reagent Addition: Instead of adding all the aldehyde at the beginning, a slow, continuous feed of the aldehyde into the reactor containing the catalyst and ammonia-saturated solvent can keep the instantaneous concentration of the aldehyde low. This minimizes the chance for the product amine to compete with the vast excess of ammonia for the aldehyde.

    • Temperature Management: Lowering the reaction temperature can sometimes favor the desired reaction, but this may come at the cost of longer reaction times. An optimal temperature must be found that balances rate and selectivity.

ParameterStandard ConditionOptimized for SelectivityRationale
Ammonia (eq.) 3-5 equivalents>10 equivalents or as solventOverwhelms the product amine in the competition for the aldehyde.
Aldehyde Addition Batch (all at once)Fed-batch (slow addition)Keeps instantaneous aldehyde concentration low, reducing byproduct formation.
Temperature 60-80 °C40-60 °CMay reduce the rate of the competing secondary amine formation.
Table 1: Comparison of reaction conditions to improve selectivity against secondary amine formation.
Q3: I'm struggling with the final purification. Standard silica gel chromatography gives poor separation and significant product loss, and distillation is not feasible.

A3: Purifying a molecule with two basic centers of differing pKa (a primary amine and a tertiary morpholine) from a crude mixture containing a tertiary amine starting material and a secondary amine byproduct is a significant challenge. The basic nature of these compounds leads to strong interactions with the acidic silica gel, causing tailing and poor resolution. [3]

  • Causality: The primary amine (pKa ~10-11) is more basic than the tertiary morpholine amine (pKa ~8.5). This difference in basicity is the key to a successful separation via extraction.

  • Recommended Purification Protocol: pH-Controlled Extraction

    This method leverages the pKa differences to selectively move the desired product between aqueous and organic phases. It avoids chromatography for the bulk of the purification, making it highly scalable. [4]

    • Initial Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like methyl t-butyl ether (MTBE) or dichloromethane (DCM).

    • Step 1 - Remove Primary Amine: Extract the organic layer with a dilute aqueous acid solution buffered to a pH of ~9.0-9.5. At this pH, the more basic primary amine product (and the secondary amine byproduct) will be protonated and move into the aqueous layer, while the less basic tertiary amine starting material (morpholino aldehyde) remains in the organic layer.

    • Phase Separation: Separate the two layers. The organic layer contains the unreacted starting material, which can be recovered.

    • Step 2 - Isolate Product: Take the aqueous layer from the previous step and basify it to a pH >12 using a strong base like 10M NaOH. This deprotonates the primary amine's ammonium salt, returning it to its free-base form.

    • Final Extraction: Extract this basic aqueous solution with fresh organic solvent (MTBE or DCM). The purified product will now move into the organic layer.

    • Finishing: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine.

G cluster_purification pH-Controlled Extraction Workflow A Crude Mixture in Organic Solvent B Extract with aq. acid (pH ~9.0-9.5) A->B C Organic Layer (Contains Starting Aldehyde) B->C Separate D Aqueous Layer (Contains Protonated Primary & Secondary Amines) B->D Separate E Basify to pH > 12 with NaOH D->E F Extract with fresh Organic Solvent E->F G Organic Layer (Purified Product) F->G Separate H Aqueous Layer (Salts) F->H Separate

Caption: Purification workflow using pH-controlled liquid-liquid extraction.

Key Experimental Protocols

Protocol 1: Scale-Up Reductive Amination (Illustrative 100g Scale)
  • Safety Note: This procedure involves a flammable solvent, a pyrophoric catalyst, and high-pressure hydrogen gas. It must be performed in a suitable high-pressure reactor by trained personnel.

  • Reactor Setup: To a 2 L high-pressure autoclave, add methanol (1 L) and wet Raney Nickel (10 g, 50% slurry in water, use appropriate safety procedures for handling).

  • Catalyst Activation: Seal the reactor. Purge with nitrogen gas (3x), then with hydrogen gas (3x). Pressurize to 100 PSI with hydrogen and stir at 500 RPM for 1 hour at 40°C.

  • Ammonia Addition: Carefully vent the reactor. Cool to 0°C and charge with liquid ammonia (200 g, ~11.7 moles).

  • Aldehyde Feed: Reseal the reactor, purge again with nitrogen and then hydrogen. Pressurize to 200 PSI with hydrogen. Begin a slow, subsurface feed of 2,2-dimethyl-3-morpholinopropanal (100 g, 0.58 moles) over 4 hours, maintaining the internal temperature at 50°C.

  • Reaction: After the feed is complete, increase the hydrogen pressure to 500 PSI and maintain the reaction at 50°C. Monitor the reaction by monitoring hydrogen uptake. The reaction is typically complete within 8-12 hours after the feed.

  • Workup: Cool the reactor to room temperature and carefully vent the pressure. Purge thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric catalyst. Wash the catalyst pad with methanol (2 x 100 mL).

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product mixture. Proceed to purification.

Protocol 2: Purification via pH-Controlled Extraction
  • Dissolution: Dissolve the crude oil from Protocol 1 in MTBE (500 mL).

  • First Extraction: Transfer the MTBE solution to a 2 L separatory funnel. Add a prepared aqueous buffer solution of pH 9.2 (e.g., a borate buffer, 500 mL) and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a separate flask. This layer contains your product.

  • Back-Extraction (Optional): To improve recovery, extract the remaining organic layer with a fresh portion of pH 9.2 buffer (200 mL). Combine this second aqueous extract with the first.

  • Basification: Place the combined aqueous extracts in a flask cooled in an ice bath. While stirring, slowly add 10 M sodium hydroxide solution until the pH of the solution is >12.

  • Product Extraction: Transfer the basic aqueous solution back to a separatory funnel and extract with MTBE (2 x 300 mL).

  • Drying and Concentration: Combine the MTBE extracts, dry over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the purified 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine as a liquid.

Frequently Asked Questions (FAQs)

  • Why is the 2,2-dimethyl (neopentyl) group a particular challenge in this synthesis? The neopentyl group is sterically bulky. This bulk hinders the approach of nucleophiles (like ammonia) to the adjacent carbonyl carbon during imine formation, potentially slowing the reaction rate compared to less substituted aldehydes.

  • What are the best analytical methods to monitor reaction progress and purity? For reaction monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. It can resolve the volatile starting aldehyde from the amine product and byproducts. For final purity analysis, High-Performance Liquid Chromatography (HPLC) using a suitable column for amines (e.g., a C18 column with an amine modifier in the mobile phase) or GC are appropriate.

  • Can I use sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) for this reaction on a large scale? While possible, these reagents present different challenges for scale-up. NaBH₄ can reduce the starting aldehyde to an alcohol if imine formation is slow. [5]STAB is more selective for the imine but is moisture-sensitive and generates acetate waste streams. [6]For large-scale production, catalytic hydrogenation is often more atom-economical and cost-effective, despite the higher initial capital investment for high-pressure equipment.

References

Sources

Technical Support Center: Synthesis & Troubleshooting for 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine. This resource provides in-depth, field-tested insights into the common synthetic challenges and reaction mechanism intricacies you may encounter. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot effectively and optimize your experimental outcomes.

Core Synthesis Overview: Reductive Amination

The most prevalent and efficient laboratory-scale synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine involves the reductive amination of its aldehyde precursor, 2,2-Dimethyl-3-morpholin-4-ylpropanal[1]. This process is fundamentally a two-step, one-pot reaction:

  • Imine Formation: The carbonyl group of the aldehyde reacts with an amine source (typically ammonia or an ammonia equivalent) under weakly acidic conditions to form a Schiff base, or imine, intermediate. This is an equilibrium-driven process where the removal of water can drive the reaction forward[2].

  • Reduction: A selective reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond, yielding the target primary amine[2].

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions.

Figure 1: General Reductive Amination Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 2,2-Dimethyl-3- morpholin-4-ylpropanal Imine Intermediate Iminium Ion [R-CH=NH2]+ Aldehyde->Imine + NH3 - H2O (Weak Acid Catalyst) Ammonia Ammonia (NH3) (or equivalent) Product 2,2-Dimethyl-3-morpholin- 4-ylpropan-1-amine Imine->Product Reducing Agent (e.g., NaBH3CN)

Caption: Figure 1: General Reductive Amination Pathway

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is very low, or the reaction stalls. What are the likely causes?

A1: Root Cause Analysis & Solutions

Low conversion is typically linked to inefficient imine formation or issues with the reduction step.

Causality: The formation of the imine from an aldehyde and ammonia is a reversible equilibrium[2]. If the equilibrium is not sufficiently shifted towards the imine, the subsequent reduction step will naturally result in a low yield of the desired amine. Furthermore, the reducing agent's reactivity and stability are pH-dependent, which can lead to stalling if conditions are not optimal.

Troubleshooting Steps:

  • Verify Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine. While direct observation can be difficult, a common practice is to allow the aldehyde and amine source to stir for a sufficient period (e.g., 1-2 hours) to ensure the equilibrium is established[3].

  • pH Adjustment: Imine formation is catalyzed by weak acid[3]. The reaction medium should be slightly acidic (pH 4-6). If the pH is too low, the amine nucleophile (ammonia) will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated by protonation. Acetic acid is a common and effective catalyst for this purpose[3].

  • Water Removal: The reaction produces water as a byproduct. Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), can sequester this water and drive the equilibrium towards the imine product, significantly improving conversion[3].

  • Choice of Reducing Agent: For one-pot reductive aminations, a mild reducing agent that is stable in weakly acidic conditions and selectively reduces the imine over the aldehyde is required.

    • Sodium Cyanoborohydride (NaBH₃CN): This is an ideal choice as its rate of reduction for aldehydes/ketones is significantly slower at mildly acidic pH compared to its rate for imines[2][4].

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Another excellent, albeit more expensive, reagent. It is less toxic than NaBH₃CN and often gives higher yields with fewer side products. It is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[4][5].

    • Avoid Sodium Borohydride (NaBH₄) in a One-Pot Procedure: NaBH₄ will rapidly reduce the starting aldehyde to the corresponding alcohol, leading to a major side product and low yield of the amine. It should only be used in a two-step procedure where the imine is formed first, and then the reducing agent is added[3][4].

Optimized Protocol Snippet (Imine Formation): ```

  • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2,2-Dimethyl-3-morpholin-4-ylpropanal (1.0 eq) in methanol (MeOH).

  • Add ammonium acetate (NH4OAc, ~1.5-2.0 eq) as the ammonia source and weak acid catalyst.

  • Add 3Å molecular sieves (~1g per 10 mmol of aldehyde).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation before proceeding to the reduction step.

Caption: Figure 3: Troubleshooting Workflow

References

  • Reductive amination - Wikipedia. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation - American Chemical Society. [Link]

  • Reductive Amination - Common Conditions - Organic Chemistry Data. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. [Link]

  • What's wrong with my reductive amination? I barely got any product. - Reddit. [Link]

  • 2,2-Dimethyl-3-(morpholin-4-yl)propanal - PubChem. [Link]

Sources

Technical Support Center: Chiral Separation of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you navigate the complexities of this specific chiral separation.

Introduction to the Challenge

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine possesses a stereocenter, making the separation of its enantiomers a critical step for pharmacological and toxicological studies. The presence of a primary amine and a tertiary morpholine group presents unique challenges for achieving baseline resolution. This guide will focus on chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which are powerful methods for enantioselective separation.[1][2][3]

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions you may have before embarking on your chiral separation experiments.

Q1: Which chromatographic technique is better for separating the enantiomers of this compound, HPLC or SFC?

A1: Both HPLC and SFC are viable options. SFC is often considered a "green" alternative due to the use of supercritical CO2, and it can offer faster separations and improved peak shapes for basic compounds like amines.[4][5] However, HPLC is a widely accessible and robust technique with a vast array of available chiral stationary phases (CSPs).[1][2][6] The choice may ultimately depend on the available instrumentation and the specific selectivity observed during method development.

Q2: What type of chiral stationary phase (CSP) is most likely to be successful?

A2: For primary amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and crown ether-based CSPs are excellent starting points.[4][7][8] Cyclofructan-based CSPs have also shown great promise for separating primary amines.[5] Given the structure of your analyte, a CSP that can engage in hydrogen bonding, dipole-dipole interactions, and inclusion complexation would be ideal.

Q3: Do I need to derivatize my compound before analysis?

A3: Not necessarily. Direct separation on a suitable CSP is often possible and preferable to avoid additional reaction steps and potential sources of error. However, if direct methods fail, derivatization of the primary amine with a suitable chiral derivatizing agent to form diastereomers can be an alternative strategy.[9] These diastereomers can then be separated on a standard achiral column.

Q4: My peak shape is poor (e.g., tailing). What is the likely cause?

A4: Poor peak shape for basic compounds like your analyte is often due to strong interactions with residual acidic silanol groups on the silica support of the CSP. The addition of a basic modifier to the mobile phase, such as diethylamine (DEA), triethylamine (TEA), or ammonia, is crucial to suppress these interactions and improve peak symmetry.[5]

Method Development and Experimental Protocol

Logical Workflow for Method Development

Caption: Workflow for Chiral Method Development.

Step-by-Step Experimental Protocol: Chiral HPLC Screening

This protocol outlines a general screening procedure to identify a suitable chiral stationary phase and initial mobile phase conditions.

  • Analyte Preparation:

    • Prepare a stock solution of the racemic 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine at 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

    • Prepare a working solution at 0.1 mg/mL by diluting the stock solution with the initial mobile phase.

  • Column Selection:

    • Select a set of diverse chiral stationary phases. A recommended starting set includes:

      • A cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).

      • An amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[8]

      • A crown ether-based CSP.[4][7]

  • Initial Chromatographic Conditions:

ParameterHPLC ConditionSFC ConditionRationale
Mobile Phase Hexane/Ethanol (90:10 v/v) with 0.1% DEACO2/Methanol (80:20 v/v) with 0.1% DEANormal phase for HPLC is a common starting point for polysaccharide CSPs. SFC utilizes CO2 with a polar co-solvent. The basic additive (DEA) is crucial for good peak shape with amines.[5]
Flow Rate 1.0 mL/min3.0 mL/minStandard starting flow rates for analytical scale columns.
Column Temp. 25 °C40 °CRoom temperature is a standard start for HPLC. Elevated temperature is common in SFC.
Detection UV at 210 nm or as determined by UV scanUV at 210 nm or as determined by UV scanThe morpholine and amine moieties may not have a strong chromophore, so low wavelength UV detection is often necessary.
Injection Vol. 5 µL5 µLA small injection volume helps to minimize band broadening.
  • Screening Execution:

    • Equilibrate the first column with the initial mobile phase for at least 20 column volumes.

    • Inject the working solution and monitor the chromatogram.

    • If no separation is observed, consider altering the mobile phase composition (e.g., changing the alcohol component or its percentage).

    • Repeat the process for each selected CSP.

  • Data Evaluation:

    • For each successful separation, calculate the resolution (Rs), selectivity (α), and retention factors (k).

    • The goal is to achieve a baseline resolution (Rs ≥ 1.5).

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to common problems encountered during the chiral separation of amines.

Troubleshooting Workflowdot

Troubleshooting Start Problem Observed NoSep No Separation Start->NoSep PoorPeak Poor Peak Shape (Tailing/Fronting) Start->PoorPeak SplitPeak Split Peaks Start->SplitPeak BadRes Poor Resolution Start->BadRes Sol_NoSep1 Change CSP NoSep->Sol_NoSep1 Sol_NoSep2 Modify Mobile Phase (Solvent/Additive) NoSep->Sol_NoSep2 Sol_PoorPeak Adjust Additive Conc. (e.g., DEA, TEA) PoorPeak->Sol_PoorPeak Sol_SplitPeak1 Check for Column Void/ Contamination SplitPeak->Sol_SplitPeak1 Sol_SplitPeak2 Ensure Sample Solvent Matches Mobile Phase SplitPeak->Sol_SplitPeak2 Sol_BadRes1 Optimize Flow Rate/ Temperature BadRes->Sol_BadRes1 Sol_BadRes2 Adjust Mobile Phase Strength BadRes->Sol_BadRes2

Sources

Validation & Comparative

A Comparative Analysis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine and Other Morpholine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. Its saturated heterocyclic structure, featuring an ether and a secondary amine, imparts a unique combination of polarity, metabolic stability, and a favorable pKa profile. This guide provides a comparative analysis of a specific, sterically hindered morpholine derivative, 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine, and contrasts its potential performance with other common morpholine-containing structures in a drug discovery context.

While direct, head-to-head experimental data for 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is not extensively published, we can infer its properties based on its unique structure and compare it to well-characterized morpholine-containing drugs like Gefitinib and the simple building block 4-methylmorpholine. This analysis is grounded in established medicinal chemistry principles and provides a framework for researchers to evaluate its potential utility.

The Morpholine Scaffold: A Pillar of Physicochemical Optimization

The morpholine moiety is frequently incorporated into molecules to enhance their drug-like properties. The ether oxygen acts as a hydrogen bond acceptor, while the nitrogen atom provides a basic center. The typical pKa of a morpholine nitrogen is around 8.4, meaning it is predominantly protonated at physiological pH (7.4). This positive charge can significantly improve aqueous solubility and facilitate interactions with biological targets. Furthermore, the morpholine ring itself is generally resistant to metabolic degradation, offering an advantage over more labile aliphatic amines.

Structural Analysis: The Impact of Gem-Dimethyl Substitution

The defining feature of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is the gem-dimethyl group at the C2 position of the propane chain. This substitution introduces significant steric hindrance around the primary amine and the bond connecting the propyl chain to the morpholine ring.

Diagram 1: Structural Comparison of Morpholine Scaffolds

G cluster_0 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine cluster_1 Gefitinib (Iressa) cluster_2 4-Methylmorpholine (NMM) A Structure A_desc Key Features: - Gem-dimethyl group - Primary amine - Steric hindrance B Structure B_desc Key Features: - Morpholine for solubility - Embedded in complex scaffold - EGFR inhibitor C Structure C_desc Key Features: - Simple tertiary amine - Common building block - Minimal steric bulk

Caption: Structural comparison of the target molecule with a complex drug (Gefitinib) and a simple building block (NMM).

This steric bulk is predicted to have several consequences:

  • Reduced Basicity (pKa): The gem-dimethyl groups may sterically hinder the solvation of the protonated primary amine, potentially lowering its pKa compared to an unhindered primary amine. This can affect its solubility and interaction profile.

  • Conformational Restriction: The bulky groups will lock the C2-C3 bond into a more rigid conformation. This can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.

  • Modified Reactivity: The primary amine's reactivity in chemical syntheses will be reduced due to steric shielding. This could be a benefit for achieving selective reactions at other positions in a more complex molecule.

Comparative Physicochemical and Pharmacokinetic Profiles (Predicted)

The following table summarizes the predicted differences between our target molecule and other morpholine scaffolds based on medicinal chemistry principles.

Property2,2-Dimethyl-3-morpholin-4-ylpropan-1-amineGefitinib4-Methylmorpholine (NMM)Rationale for Comparison
Predicted Solubility HighModerateHighThe presence of two basic nitrogens in the target molecule suggests high aqueous solubility. Gefitinib's solubility is lowered by its large, hydrophobic core. NMM is a small, polar molecule.
Predicted pKa Two basic centers: Morpholine (~8.4), Primary Amine (~9-10, potentially lowered by steric hindrance)Morpholine (~7.2)Morpholine (~7.4)The pKa of Gefitinib's morpholine is significantly lowered by the electron-withdrawing quinazoline ring system. The target molecule has two distinct basic centers.
Metabolic Stability Predicted HighHighModerateThe morpholine ring is stable. The gem-dimethyl group can act as a metabolic shield, preventing enzymatic oxidation at the adjacent carbon, a common metabolic pathway. NMM can be N-demethylated.
Steric Profile HighHigh (in specific vectors)LowThe gem-dimethyl group provides significant, localized steric bulk. Gefitinib's bulk is distributed across the larger scaffold.
Potential Application Building block for fragments, conformationally restricted linkers.Kinase inhibitor (EGFR).Synthetic building block, base catalyst.The distinct structural features suggest different roles in synthesis and drug discovery.
Experimental Protocols for Comparative Evaluation

To validate the predicted properties, a series of head-to-head experiments would be required. The following protocols outline a self-validating workflow for comparing novel morpholine derivatives against a known standard (e.g., N-methylmorpholine or a simple amine).

Diagram 2: Experimental Workflow for Scaffold Comparison

G cluster_workflow Comparative Evaluation Workflow start Synthesize or Procure Compounds physchem Physicochemical Characterization (pKa, LogP) start->physchem Step 1 invitro_pk In Vitro ADME (Microsomal Stability, Permeability) physchem->invitro_pk Step 2 target_binding Target Engagement (Binding Assay) invitro_pk->target_binding Step 3 cellular_activity Cellular Assay (Functional Response) target_binding->cellular_activity Step 4 end Select Lead Scaffold cellular_activity->end Step 5

Caption: A logical workflow for the comparative experimental validation of novel chemical scaffolds.

This protocol measures the basicity of the nitrogen centers, a critical factor for solubility and target interaction.

  • Preparation: Prepare a 10 mM solution of the test compound (e.g., 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine) in 0.15 M aqueous KCl.

  • Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Titrant Addition: Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.02 mL).

  • Data Recording: Record the pH after each addition of titrant.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa corresponds to the pH at the half-equivalence point. For a molecule with two basic centers, two inflection points will be observed.

  • Trustworthiness Check: Calibrate the pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) before and after the experiment. Run a blank titration with only the KCl solution to ensure no interfering species are present.

This assay predicts how quickly a compound will be cleared from the body.

  • Reagent Preparation:

    • Test Compound Stock: 10 mM in DMSO.

    • Human Liver Microsomes (HLM): Thaw on ice and dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Stock: 20 mM in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 5 µL of HLM solution to 94 µL of phosphate buffer.

    • Add 1 µL of the test compound stock to achieve a final concentration of 100 µM (initial concentration, final assay concentration will be lower).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the NADPH stock to each well to initiate the metabolic reactions. Final assay concentration of the test compound is typically 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Trustworthiness Check: Include a positive control (a compound with known high metabolism, e.g., Verapamil) and a negative control (incubation without NADPH) to ensure the microsomal enzymes are active and the compound is not degrading non-enzymatically.

Conclusion and Future Directions

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine represents an intriguing building block. Its prominent gem-dimethyl group offers a tool for medicinal chemists to enforce conformational rigidity and sterically shield adjacent functional groups from metabolic degradation. While it lacks the extensive characterization of scaffolds found in marketed drugs, its unique structure warrants investigation.

We predict that its primary amine and morpholine nitrogen will provide excellent aqueous solubility, while the steric bulk will enhance metabolic stability compared to unhindered analogues. The next logical step is the empirical validation of these hypotheses using the protocols outlined above. By comparing its performance directly against simpler amines and other morpholine derivatives, researchers can definitively establish its utility as a novel scaffold in the development of next-generation therapeutics.

References

  • D. S. B. Daniels, A. R. D. Varghese, and P. G. V. L. P. D. G. D. S. B. Daniels, "A Review on Morpholine Derivatives and Its Pharmacological Activities," International Journal of Pharmacy and Pharmaceutical Sciences, vol. 12, no. 1, pp. 1-10, Jan. 2020. [Link]

  • M. S. A. El-Gaby, "Quinazoline derivatives: a patent review (2010 – 2019)," Expert Opinion on Therapeutic Patents, vol. 30, no. 10, pp. 779-795, Oct. 2020. [Link]

  • A. K. Ghose, V. N. Viswanadhan, and J. J. Wendoloski, "A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. 1. A Qualitative and Quantitative Characterization of Known Drug Databases," Journal of Combinatorial Chemistry, vol. 1, no. 1, pp. 55-68, Jan. 1999. [Link]

Publish Comparison Guide: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine vs. Linear & Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Dimethyl Advantage

In modern medicinal chemistry, the "Gem-Dimethyl Effect" (Thorpe-Ingold Effect) is a high-value strategy for optimizing lead compounds.[1][2] 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine represents a privileged scaffold that leverages this effect to solve two common liabilities in drug discovery: metabolic instability and conformational entropy .[1]

Unlike its linear counterpart (3-morpholin-4-ylpropan-1-amine ), this gem-dimethyl analog introduces steric bulk at the


-position relative to the primary amine.[1] This modification restricts rotatable bonds, potentially improving target affinity by reducing the entropic penalty of binding. Furthermore, the quaternary carbon acts as a metabolic block, preventing oxidative deamination and extending in vivo half-life.[1]

This guide compares the target molecule against three standard alternatives to assist researchers in scaffold selection.

Comparative Physicochemical Profile

The following table contrasts the target molecule with its direct linear analog and a lipophilic alternative.

FeatureTarget Molecule Linear Control Lipophilic Variant
Compound 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine 3-Morpholin-4-ylpropan-1-amine 3-(Piperidin-1-yl)propan-1-amine
Structure Neopentyl backboneLinear propyl backboneLinear propyl backbone
MW ( g/mol ) ~172.27144.21142.24
LogP (Calc) ~0.1 to 0.5-0.76~1.5
pKa (Primary Amine) ~10.2 (Est.)[1]10.310.5
tPSA (Ų) ~3838.529.5
Solubility High (low LogP, ether oxygen)Very HighModerate
Metabolic Stability High (Blocked

-oxidation)
Low (Susceptible to N-dealkylation)Moderate
Conformational Bias Restricted (Gauche favored) Flexible (Anti favored)Flexible

Key Insight: The target molecule maintains the favorable solubility of the morpholine series (due to the ether oxygen) while significantly increasing lipophilicity compared to the linear control, moving it into a more "drug-like" chemical space without becoming overly greasy like the piperidine analog.

Structural Mechanism: The Thorpe-Ingold Effect[1]

The defining feature of 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine is the Thorpe-Ingold Effect .[1] In the linear analog, the propyl chain adopts an extended anti conformation to minimize steric clash. However, the introduction of the gem-dimethyl group at the C2 position creates steric crowding that destabilizes the extended form, forcing the molecule into a gauche conformation.[1]

Biological Implications:
  • Entropy Reduction: If the bioactive conformation of the pharmacophore requires the amine and morpholine to be closer (bent), the gem-dimethyl analog pays a lower entropic cost to bind, potentially increasing potency by 10–100 fold.[1]

  • Cyclization Rates: If this amine is used to form a macrocycle, the gem-dimethyl group can accelerate ring-closing reactions by orders of magnitude.[1]

GemDimethylEffect Linear Linear Analog (High Flexibility) Entropy Entropic Penalty upon Binding Linear->Entropy High Cost Metabolism Metabolic Clearance Linear->Metabolism Rapid (β-oxidation) Gem Gem-Dimethyl Analog (Restricted Rotation) Gem->Entropy Low Cost (Pre-organized) Gem->Metabolism Blocked (Quaternary Carbon) Affinity Binding Affinity (Kd) Entropy->Affinity Inverse Relationship

Figure 1: Impact of the gem-dimethyl group on thermodynamic binding parameters and metabolic stability.[1]

Synthetic Accessibility & Protocol

Synthesizing the gem-dimethyl analog is more complex than the linear version due to the steric hindrance of the neopentyl position.[1] Standard nucleophilic substitution (e.g., reacting 3-chloro-2,2-dimethylpropan-1-amine with morpholine) often fails or requires harsh conditions.[1]

Recommended Route: The Mannich-Reductive Amination Sequence This route avoids neopentyl substitution by building the carbon skeleton via a Mannich reaction, followed by reduction.[1]

Step-by-Step Protocol

Reagents:

  • Isobutyraldehyde[3]

  • Paraformaldehyde

  • Morpholine hydrochloride[3][4]

  • Sodium Cyanoborohydride (

    
    )
    
  • Ammonium Acetate (

    
    )
    

Workflow:

  • Mannich Condensation (Formation of Aldehyde Intermediate):

    • Reaction: Isobutyraldehyde + Paraformaldehyde + Morpholine

      
       HCl 
      
      
      
      2,2-Dimethyl-3-morpholinopropanal .[1]
    • Note: The gem-dimethyl nature of isobutyraldehyde prevents double-addition, stopping the reaction cleanly at the mono-aldehyde stage.[1]

    • Conditions: Reflux in ethanol/water for 12-18 hours.

    • Purification: Distillation (The aldehyde is volatile).

  • Reductive Amination (Formation of Target Amine):

    • Reaction: 2,2-Dimethyl-3-morpholinopropanal +

      
       + 
      
      
      
      
      
      Target Product .[1]
    • Protocol:

      • Dissolve the aldehyde (1.0 eq) in dry Methanol.[1]

      • Add Ammonium Acetate (10.0 eq) to ensure mono-alkylation.[1]

      • Stir for 1 hour at room temperature to form the imine.

      • Add

        
         (1.5 eq) slowly.[1]
        
      • Stir for 24 hours.

      • Quench with aqueous NaOH (pH > 12) and extract with DCM.

SynthesisWorkflow Start Isobutyraldehyde + Morpholine Mannich Mannich Reaction (Reflux, 18h) Start->Mannich Aldehyde Intermediate: 2,2-Dimethyl-3-morpholinopropanal Mannich->Aldehyde RedAmin Reductive Amination (NH4OAc, NaCNBH3) Aldehyde->RedAmin Product Target: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine RedAmin->Product

Figure 2: Optimized synthetic pathway avoiding sterically hindered neopentyl substitution.[1]

Performance Analysis: Stability & Selectivity

Metabolic Stability (Microsomal)
  • Linear Amine: Susceptible to oxidative deamination at the

    
    -carbon relative to the amine.[1] The resulting aldehyde is rapidly cleared.[1]
    
  • Gem-Dimethyl Amine: The quaternary carbon at position 2 (alpha to the amine-bearing carbon) blocks proton abstraction.[1] This prevents the formation of the imine intermediate required for oxidative deamination, significantly extending half-life (

    
    ).
    
hERG Inhibition Potential

Morpholine is often preferred over piperidine in drug design to reduce hERG liability.[1] The ether oxygen reduces the basicity (pKa ~8.3 for morpholine nitrogen vs ~11 for piperidine), decreasing the fraction of cationic species at physiological pH.

  • Piperidine Analog: High risk of hERG binding (lipophilic cation).

  • Morpholine Target: Reduced risk due to lower lipophilicity and basicity.[1]

Decision Guide: When to Use This Scaffold

Use the following decision matrix to determine if 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is the correct building block for your project.

DecisionTree Start Select Amine Scaffold Solubility Is Solubility a Limiting Factor? Start->Solubility Stability Is Metabolic Stability Poor? Solubility->Stability Yes (Need Polar) Result_Pip Use Piperidine Analog Solubility->Result_Pip No (Can tolerate Lipophilic) Conformation Is Target Binding Rigid? Stability->Conformation Yes (Need Block) Result_Linear Use Linear: 3-Morpholinopropylamine Stability->Result_Linear No (Rapid Clearance OK) Conformation->Result_Linear No (Flexible Linker) Result_Gem Use Target: 2,2-Dimethyl Analog Conformation->Result_Gem Yes (Pre-organization)

Figure 3: Decision matrix for scaffold selection based on ADME/Tox requirements.

References

  • Gem-Dimethyl Effect in Drug Design

    • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1]

    • Source:Journal of Medicinal Chemistry, 2017.[1]

    • URL:[Link]

  • Metabolic Stability of Amines

    • Title: The Magic Methyl and Its Tricks in Drug Discovery and Development.
    • Source:Pharmaceuticals, 2023.[1][2][5]

    • URL:[Link]

  • Synthesis of Morpholine Analogs

    • Title: Recent progress in the synthesis of morpholines.[1][4][5]

    • Source:Organic & Biomolecular Chemistry (via ResearchGate).[1]

    • URL:[Link]

  • Physicochemical Properties of Linear Analog

    • Title: 3-Morpholinopropylamine (PubChem CID 61055).[1]

    • Source: PubChem.[1][3][6]

    • URL:[Link]

Sources

In Vivo Optimization Guide: 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (DMPA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for Medicinal Chemists, Pharmacologists, and Drug Development Scientists . It treats 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (referred to herein as DMPA ) as a critical pharmacophore building block used to optimize the physicochemical and pharmacokinetic (PK) properties of drug candidates.

This guide compares DMPA against its linear analog (3-morpholinopropylamine) to demonstrate its utility in enhancing metabolic stability via the gem-dimethyl effect.

Content Type: Publish Comparison Guide
Subject: Pharmacophore Optimization & In Vivo PK Profiling
CAS: 90796-54-6[1]

Executive Summary & Technical Positioning

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (DMPA) is a specialized neopentyl-amine building block. In drug discovery, it is primarily employed as a solubilizing tether or solvent-exposed tail in kinase inhibitors, GPCR ligands, and protein degraders (PROTACs).

Unlike its linear counterpart, 3-morpholin-4-ylpropan-1-amine (MPA) , DMPA incorporates a gem-dimethyl group at the


-position relative to the amine. This structural modification exploits the Thorpe-Ingold effect  (conformational restriction) and sterically hinders metabolic enzymes (e.g., Cytochrome P450s), significantly improving the in vivo half-life (

) and oral bioavailability (

) of the parent drug.
Comparative Snapshot: DMPA vs. Linear MPA
FeatureDMPA (Branched) MPA (Linear) Impact on Drug Candidate
Structure Neopentyl backboneLinear Propyl chainDMPA reduces rotatable bonds.
Metabolic Stability High (Steric block)Low/Moderate (Prone to N-dealkylation)DMPA extends

.
Lipophilicity (cLogP) Slightly Higher (+0.5-0.8)LowerDMPA improves membrane permeability.
hERG Liability Potential IncreaseLowRequires monitoring (see Safety Protocol).
Primary Utility Lead Optimization (Late Stage)HTS/Hit GenerationDMPA is used to "fix" PK defects.

Mechanistic Analysis: The Gem-Dimethyl Advantage

To understand the in vivo superiority of DMPA, one must analyze the metabolic "soft spots" it eliminates. Linear alkyl chains are susceptible to rapid oxidative dealkylation.

Pathway Visualization: Metabolic Blockade

The following diagram illustrates how the gem-dimethyl group in DMPA blocks the


-oxidation pathway common to linear linkers.

MetabolicPathway Linear Linear Linker (MPA) (-CH2-CH2-CH2-) CYP CYP450 Enzyme (Oxidative Attack) Linear->CYP Accessible C-H Bonds Branched DMPA Linker (-CH2-C(Me)2-CH2-) Branched->CYP Steric Hindrance (Gem-Dimethyl) Stable Metabolically Stable Intact Drug Branched->Stable Resists Oxidation Metabolite1 N-Dealkylation (Cleavage) CYP->Metabolite1 Rapid Degradation

Figure 1: Mechanism of metabolic stabilization. The gem-dimethyl group of DMPA prevents enzymatic access to the carbon backbone, reducing clearance.

Experimental Protocols: In Vivo Validation

This section details the self-validating workflows required to confirm the pharmacokinetic advantages of DMPA-modified compounds.

Protocol A: Comparative Cassette Pharmacokinetics (Rat)

Objective: Determine if substituting MPA with DMPA improves oral bioavailability.

Reagents & Setup:

  • Test Compounds: Drug-MPA (Control) vs. Drug-DMPA (Test).

  • Subjects: Male Sprague-Dawley Rats (n=3 per group), jugular vein cannulated.

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Water (adjust based on solubility).

Step-by-Step Workflow:

  • Formulation: Dissolve both compounds to a final concentration of 1 mg/mL. Ensure clear solution; vortex/sonicate if necessary.

  • Dosing:

    • IV Group: Administer 1 mg/kg via tail vein.

    • PO Group: Administer 5 mg/kg via oral gavage.

  • Sampling: Collect blood (0.2 mL) via cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 4000g for 10 min to harvest plasma. Precipitate proteins with Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS quantification.

  • Calculation: Derive AUC,

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).

Success Criteria (Self-Validation):

  • The DMPA analog should exhibit a >2-fold increase in

    
      compared to the MPA analog.
    
  • Clearance (

    
    ) should decrease by >30% .
    
Protocol B: Acute Toxicity & hERG Safety Screening

Because neopentyl amines can alter basicity (pKa ~9.8-10.2) and lipophilicity, they may increase off-target binding (specifically hERG channels).

Workflow:

  • In Vitro hERG: Perform patch-clamp assay on CHO cells expressing hERG.

    • Warning Threshold:

      
       indicates potential QT prolongation risk.
      
  • In Vivo Tolerability (Mouse):

    • Dose escalation (10, 30, 100 mg/kg PO).

    • Monitor for 48 hours: lethargy, piloerection, weight loss.

    • Note: DMPA derivatives often cross the Blood-Brain Barrier (BBB) more effectively than linear analogs; monitor for CNS signs (tremors).

Data Presentation & Analysis

When publishing or presenting data on DMPA-derived compounds, structure your results as follows to highlight the "Structure-Property Relationship" (SPR).

Table 1: Representative PK Optimization Data

(Simulated data based on typical neopentyl-amine medicinal chemistry campaigns)

ParameterLinear Analog (MPA)DMPA Analog (Test) Change Interpretation
Clearance (Cl) 45 mL/min/kg12 mL/min/kg -73%Metabolic blockade successful.
Half-life (

)
1.2 Hours4.5 Hours +275%Supports QD (once-daily) dosing.
Bioavailability (

)
15%62% +47%Improved systemic exposure.
Brain/Plasma Ratio 0.10.4 +300%Increased lipophilicity aids BBB penetration.

Synthesis & Integration Workflow

To utilize DMPA in your drug discovery pipeline, follow this integration logic.

SynthesisWorkflow Start Parent Scaffold (Halide/Acid) Step1 Coupling Reaction (Buchwald or Amide Coupling) Start->Step1 Reagent Reagent: DMPA (CAS 90796-54-6) Reagent->Step1 Check QC Check: Verify Gem-Dimethyl Signal (H-NMR: ~0.9 ppm singlet) Step1->Check Check->Step1 Fail (Re-purify) Test Submit for Microsomal Stability (LM) Check->Test Pass

Figure 2: Integration of DMPA into a medicinal chemistry workflow. Note the critical NMR validation step to confirm the gem-dimethyl group integrity.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

    • Context: Discusses the "Gem-Dimethyl Effect" and neopentyl amines as metabolic blockers.
  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Wiley-Interscience. Link

    • Context: Authoritative text on blocking N-dealkyl
  • ChemicalBook. 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine Product Properties & Safety.Link

    • Context: Physical properties and safety d
  • Smith, D. A. (2009). Design of Drugs Involving the Modulation of Metabolism. Methods and Principles in Medicinal Chemistry. Link

    • Context: Strategies for optimizing clearance using branched amines.

A Senior Application Scientist's Guide to Establishing Biological Equivalence of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine Batches

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Batch-to-Batch Variability in Research

2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is a morpholine-containing aliphatic amine of interest in discovery research. The morpholine moiety is a common scaffold in medicinal chemistry, known to be present in compounds with diverse biological activities, including potential modulation of neurotransmitter systems and anti-proliferative effects.[1][2] As with any research chemical, ensuring the consistency and reproducibility of experimental results is paramount. A critical, yet often overlooked, factor is the potential for batch-to-batch variability.[3][4]

Different synthesis lots of the same compound can contain varying profiles of impurities, residual solvents, or even polymorphic forms, any of which can significantly impact biological outcomes.[5] This guide provides a comprehensive, multi-tiered framework for researchers to establish the biological equivalence of different batches of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine, thereby ensuring the validity and reproducibility of their scientific findings.

Defining Biological Equivalence in a Research Context

For approved pharmaceuticals, bioequivalence has a strict regulatory definition, focusing on the rate and extent of absorption of the active ingredient.[6][7][8] Two products are considered bioequivalent if the 90% confidence intervals for the ratio of their key pharmacokinetic parameters, such as Area Under the Curve (AUC) and Maximum Concentration (Cmax), fall within the range of 80-125%.[9][10]

In a non-clinical research setting, this concept is adapted to mean that different batches of a compound will produce the same biological effect and potency in a given assay. Establishing this equivalence is the foundation of reliable research, preventing the misattribution of experimental differences to biological phenomena when they are, in fact, artifacts of chemical variability.

A Multi-Tiered Strategy for Equivalence Assessment

A robust assessment of biological equivalence should be a systematic process, moving from fundamental physicochemical characterization to functional biological assays. This tiered approach allows for early identification of discrepancies and provides a comprehensive picture of batch consistency.

G cluster_0 Tier 1: Physicochemical Analysis cluster_1 Tier 2: In Vitro Functional Comparison cluster_2 Tier 3: In Vivo Pharmacokinetic Bridge T1_Identity Identity Confirmation (NMR, MS) T1_Purity Purity & Impurity Profile (HPLC, GC) T1_Identity->T1_Purity Confirms Structure T2_Assay Comparative Functional Assay (e.g., Proliferation, Target Binding) T1_Purity->T2_Assay Qualifies for Biological Testing T3_PK Pharmacokinetic Study (AUC, Cmax) T2_Assay->T3_PK Warrants In Vivo Confirmation

Caption: Tiered workflow for assessing the biological equivalence of compound batches.

Tier 1: Foundational Physicochemical Characterization

Before any biological testing, it is crucial to confirm that each batch meets the required standards for identity, purity, and consistency.

Causality: Without confirming the chemical integrity of each batch, any downstream biological data is uninterpretable. A batch with lower purity or significant impurities could show reduced potency or off-target effects, respectively, confounding the experimental results.

A. Identity Confirmation
  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Provides detailed information about the molecular structure, confirming the presence of the correct functional groups and their connectivity. The spectra of a new batch should be superimposable with that of a qualified reference batch.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry can further confirm the elemental composition.[11]

B. Purity and Impurity Profiling
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of non-volatile compounds like 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine.[12][13] A validated HPLC method can quantify the main peak (the compound of interest) and detect impurities.

  • Gas Chromatography (GC): Useful for detecting and quantifying residual solvents from the synthesis process.[14][15]

Experimental Protocol: HPLC Purity Assessment

This protocol provides a general method that should be optimized and validated according to the principles outlined in ICH Q2(R1).[16][17]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of each batch in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Analysis:

    • Inject a blank (solvent) to establish the baseline.

    • Inject the solution of the reference batch.

    • Inject the solutions of the new batches to be tested.

  • Data Interpretation:

    • Compare the chromatograms. The retention time of the main peak for the new batches should match the reference batch.

    • Calculate the purity of each batch by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The impurity profile (number and relative area of minor peaks) should be comparable across batches.

Tier 2: In Vitro Functional Equivalence

Given the absence of a well-defined biological target for 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine, a comparative functional assay is necessary to detect any differences in biological activity. Based on the activities of related morpholine-containing compounds, a cell proliferation assay is a logical and robust choice.[1][18]

Causality: Physicochemical similarity does not guarantee identical biological function. An impurity that is structurally similar to the parent compound might not be resolved by HPLC but could possess its own biological activity (or inactivity), thereby altering the overall functional response of the batch. Functional assays provide a direct measure of the compound's biological effect.[19]

Comparative Cell Proliferation Assay

This assay will compare the dose-response curves and IC50 (or EC50) values of different batches in a cancer cell line.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Culture:

    • Select a suitable cancer cell line (e.g., HeLa, A549) and culture under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

  • Cell Plating:

    • Seed cells into a 96-well white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of media.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare 10 mM stock solutions of the reference batch and each test batch in DMSO.

    • Perform a serial dilution series for each batch to create a range of concentrations (e.g., 100 µM down to 0.01 µM).

    • Add the compound dilutions to the cells. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for 72 hours.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the normalized viability versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each batch.

Tier 3: In Vivo Pharmacokinetic (PK) Bridging

If the compound is intended for in vivo studies, confirming that different batches behave similarly in a living system is the final and most critical step. Significant differences in pharmacokinetic properties can arise from subtle physicochemical variations, leading to drastically different exposures and, consequently, different efficacy or toxicity outcomes.[3][20]

Causality: Even if two batches appear identical in vitro, minor differences in properties like crystallinity or salt form can affect dissolution rate and absorption in vivo. A PK study directly measures the bioavailability of the compound from each batch, providing the ultimate confirmation of equivalence.[6][21]

Experimental Protocol: Single-Dose Crossover PK Study in Mice

This protocol is a simplified design. All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol.

  • Animal Model:

    • Use a standard mouse strain (e.g., C57BL/6), with an equal number of males and females (n=3-5 per group).

  • Study Design:

    • This is a crossover study. In week 1, administer Batch A to Group 1 and Batch B to Group 2. After a one-week washout period, administer Batch B to Group 1 and Batch A to Group 2.

  • Dosing:

    • Formulate each batch in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

    • Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., via tail vein) at designated time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Analysis:

    • Process blood to plasma and store at -80°C.

    • Analyze the plasma concentration of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine using a validated LC-MS/MS method.[11]

  • Data Analysis:

    • Calculate the key PK parameters for each animal for each batch:

      • Cmax: Maximum observed plasma concentration.

      • AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable time point.

    • Perform a statistical comparison of the log-transformed Cmax and AUC values between batches.

G cluster_pk Pharmacokinetic Analysis Dose Administer Compound Batch Sample Collect Plasma Samples (Time Course) Dose->Sample Analyze Quantify Drug Concentration (LC-MS/MS) Sample->Analyze Calculate Calculate PK Parameters (Cmax, AUC) Analyze->Calculate

Caption: Workflow for a pharmacokinetic bridging study.

Data Summary and Acceptance Criteria

To make an informed decision on the equivalence of batches, all data should be compiled and compared against pre-defined acceptance criteria.

Parameter Method Batch A (Reference) Batch B Batch C Acceptance Criteria
Identity NMR, MSConformsConformsConformsSpectrum matches reference
Purity HPLC99.2%99.1%97.5%≥ 98.5%
Largest Impurity HPLC0.15%0.18%1.2%≤ 0.25%
In Vitro IC50 Proliferation Assay5.2 µM5.5 µM8.9 µM0.8 to 1.25-fold of Reference IC50
PK Cmax Ratio LC-MS/MS1.00.95N/A90% CI of ratio within 0.80-1.25
PK AUC Ratio LC-MS/MS1.01.08N/A90% CI of ratio within 0.80-1.25

Table based on hypothetical data for illustrative purposes.

In this example, Batch B would be considered biologically equivalent to the reference Batch A. Batch C would fail due to low purity, an unacceptably high single impurity, and a divergent in vitro potency, and should not be used in further studies.

Conclusion: Upholding Scientific Rigor

The practice of assuming batch-to-batch equivalence without empirical validation is a significant risk to the integrity of research. By implementing a systematic, multi-tiered approach encompassing physicochemical analysis, in vitro functional testing, and, where necessary, in vivo pharmacokinetic bridging, researchers can ensure that their results are both reproducible and reliable. This diligence is not merely a matter of good practice; it is a fundamental component of the scientific method.

References

  • Benchchem. 2-(Morpholin-3-yl)propan-2-ol.

  • ChemScene. 2,2-Dimethyl-N-((4-methylmorpholin-2-yl)methyl)propan-1-amine.

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

  • U.S. Food and Drug Administration. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography.

  • National Institutes of Health. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial.

  • PubMed. In Vitro Assays for Screening Small Molecules.

  • U.S. Food and Drug Administration. Statistical Approaches to Establishing Bioequivalence.

  • European Medicines Agency. Guideline on the Investigation of Bioequivalence.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Google Patents. US20070010023A1 - Method of analysis of amine by mass spectrometry.

  • PubMed Central. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.

  • U.S. Food and Drug Administration. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations.

  • ResearchGate. (PDF) Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability.

  • PubMed. Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy.

  • ECA Academy. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations.

  • World Health Organization (WHO). Annex 9.

  • YouTube. Webinar: Selecting The Right Species For My Small Molecule Program The Role Of In Vitro Assays.

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.

  • YouTube. Batch-to-batch PK variability of orally inhaled drug products.

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.

  • BioProcess International. In Vitro Functional Testing Methods for Monoclonal Antibody Biosimilars.

  • World Organisation for Animal Health. GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES.

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures.

  • ResearchGate. (PDF) Demonstration of Physicochemical and Functional Similarity of the Biosimilar BAT1806/BIIB800 to Reference Tocilizumab.

  • U.S. Food and Drug Administration. Bioequivalence Studies for Generic Drug Development.

  • GXP-CC. [July 2025] ICH M13B Bioequivalence Waivers, FDA Q-Submission Program Update + OTC Manufacturing Warning Letter Analysis.

  • Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.

  • YouTube. Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.

  • International Council for Harmonisation. Quality Guidelines.

  • PubChem. 2-(Morpholin-4-yl)propan-1-amine.

  • ResearchGate. (PDF) Exploration of the potential impact of batch‐to‐batch variability on the establishment of pharmacokinetic bioequivalence for inhalation powder drug products.

  • ChemSynthesis. 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

  • National Institutes of Health. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies.

  • YouTube. ICH Q2 Validation of Analytical Procedures.

  • Santa Cruz Biotechnology. 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine.

Sources

Safety Operating Guide

Personal protective equipment for handling 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 90796-54-6 Functional Class: Morpholine-derivative Primary Amine Hazard Classification: Corrosive (Cat 1B), Flammable Liquid, Acute Toxicant

Executive Safety Directive

To: Research & Development Personnel From: Senior Application Scientist

Handling 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine requires a departure from standard "lab coat and nitrile" protocols. This molecule possesses a dual-hazard architecture: the primary amine tail confers high corrosivity (pH > 12), while the morpholine ring acts as a permeation enhancer, capable of rapidly breaching standard nitrile rubber.

The Core Directive: Do not rely on single-layer nitrile gloves. The lipophilic nature of the morpholine moiety allows it to solvate through thin disposable gloves in minutes, delivering the corrosive amine directly to the skin.

Hazard Architecture & Risk Assessment

To understand the safety requirements, we must analyze the molecule's functional groups. This is not just "another amine"; it is a solvent-base hybrid.

Functional GroupHazard MechanismPhysiological Impact
Primary Amine Protonation of tissue lipids (saponification).Chemical Burns: Necrosis of skin/eyes. Irreversible corneal damage.
Morpholine Ring Solvent action; high lipid solubility.Permeation: Rapidly crosses dermal barriers and glove materials.[1] Systemic toxicity (liver/kidney).
Alkyl Chain Increases lipophilicity.Absorption: Enhances the rate of skin absorption compared to smaller amines.
Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling pure neat material or concentrated solutions (>1M).

A. Hand Protection (The Critical Control Point)

Standard 4-mil nitrile exam gloves provide insufficient protection against morpholine derivatives.

Protocol: The "Laminate-Lock" Method

  • Inner Layer (Chemical Barrier): EVOH/PE Laminate (e.g., Silver Shield® or Barrier®) .

    • Why: These multi-layer films offer >480 min breakthrough time against morpholine and amines.

  • Outer Layer (Mechanical Barrier): 5-8 mil Nitrile .

    • Why: Laminate gloves are baggy and slippery. The outer nitrile glove provides grip and protects the inner film from physical tears.

Glove Permeation Data Comparison

Glove MaterialBreakthrough Time (Morpholine)RatingRecommendation
Laminate (EVOH/PE) > 480 minsExcellentMANDATORY (Inner)
Butyl Rubber > 480 minsExcellentAcceptable (Thick/Loss of dexterity)
Nitrile (Disposable) < 10 minsPoor Do NOT use alone
Latex ImmediateFailureFORBIDDEN
B. Eye & Face Protection[2][3][4][5][6]
  • Primary: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the risk of liquid migration around the lens.

  • Secondary: 8-inch Face Shield. Required during transfer, synthesis setup, or quenching steps where exothermic splashing is possible.

C. Respiratory Protection[3][5][6][7]
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Amine (OV/AM) cartridges. Note: Standard organic vapor cartridges can be quickly saturated by amines; ensure "Amine" specific rating.

Operational Workflow: Step-by-Step

This workflow utilizes a "Zone of Control" approach to prevent cross-contamination.

HandlingWorkflow cluster_Handling Active Handling Zone (Fume Hood) Start Start: Risk Assessment PPE Don PPE: 1. Laminate Inner Glove 2. Nitrile Outer Glove 3. Goggles + Shield Start->PPE Check Engineering Check: Fume Hood Flow > 80fpm Clear Blast Shield PPE->Check Weigh Weighing: Use closed vessel or syringe transfer (preferred) Check->Weigh Reaction Reaction Setup: Add reagent slowly (Exotherm Risk) Weigh->Reaction Quench Quenching/Cleanup: Neutralize residues with dilute HCl Reaction->Quench Doffing Doffing Protocol: 1. Wash outer gloves 2. Peel outer (disposal) 3. Inspect inner 4. Remove inner Quench->Doffing End Log & Waste Disposal Doffing->End

Figure 1: Operational workflow emphasizing the double-gloving protocol and engineering controls.

Detailed Procedures

1. Preparation & Weighing

  • Static Control: As a flammable amine, ensure all glassware is grounded. Use an anti-static gun on weighing boats if handling solids/viscous liquids.

  • Transfer: Avoid pouring. Use a glass syringe with a wide-bore needle or a positive-displacement pipette. This minimizes aerosol generation and drip risk.

2. Reaction Setup

  • Exotherm Warning: Amines react exothermically with acids and electrophiles. Add 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine dropwise to the reaction mixture, monitoring temperature.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon. Amines oxidize and absorb CO2 from the air (carbamate formation), which can alter stoichiometry.

3. Decontamination (The "Doffing" Procedure) [2]

  • Step 1: While still in the hood, rinse the outer nitrile gloves with water or acetone (if compatible with other reagents used) to remove gross contamination.

  • Step 2: Remove the outer nitrile gloves and dispose of them as solid hazardous waste.

  • Step 3: Inspect the inner Laminate gloves. If clean, remove carefully by the cuff. If contaminated, treat as hazardous waste.

  • Step 4: Wash hands immediately with soap and water for 60 seconds.

Emergency Response & Disposal
Accidental Spills
  • Minor (< 10 mL):

    • Evacuate immediate area.[2][3][6]

    • Cover with Amine-Neutralizing Absorbent (or vermiculite/sand). Do not use paper towels (fire risk).

    • Scoop into a sealed container labeled "Hazardous Waste: Corrosive/Flammable."

  • Skin Contact:

    • Immediate Flush: Rinse with tepid water for 15 minutes.

    • Do NOT Neutralize: Do not apply vinegar or acids to the skin; the heat of neutralization will worsen the burn.

    • Seek Medical Attention: Morpholine derivatives can absorb systemically.

Waste Disposal[6][8][9]
  • Segregation: Classify as Basic Organic Waste .

  • Incompatibility: NEVER mix with oxidizing agents (peroxides, nitric acid) or acid waste streams. Violent reaction and toxic NO_x gas generation will occur.

  • Labeling: Must include "Corrosive," "Flammable," and "Toxic" pictograms.

References
  • Santa Cruz Biotechnology. (n.d.). 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine Safety Data Sheet (CAS 90796-54-6). Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (8th Ed.). (Data for Morpholine and Primary Amines).[2][4] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-(Morpholin-4-yl)propan-1-amine (Structural Analog).[10] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Morpholine. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.